Praseodymium oxide (Pr6O11)
Description
Significance of Mixed-Valence Rare Earth Oxides in Functional Materials
Mixed-valence rare earth oxides are a class of materials that contain a rare earth element in more than one oxidation state. This characteristic is central to their functionality in a wide range of applications. The ability of these oxides to readily store and release oxygen is a key attribute, making them valuable in catalysis and energy storage. researchgate.net The presence of multiple valence states facilitates redox reactions, which are fundamental to many catalytic processes. researchgate.net
In the context of functional materials, the high configurational entropy of mixed-valence rare earth oxides contributes to their excellent mixed ionic-electronic conductivity. mdpi.com This property is particularly crucial for applications such as solid oxide fuel cell (SOFC) electrodes, where efficient transport of both ions and electrons is required. mdpi.com The flexible lattice structures of these materials can accommodate multiple valence states, which enhances their catalytic activity. mdpi.com
Overview of Praseodymium Oxidation States and their Influence on Pr₆O₁₁ Functionality
Praseodymium is a rare earth element that can exist in several oxidation states, most commonly +3 and +4. researchgate.net The compound Pr₆O₁₁ is a mixed-valence oxide, meaning it contains praseodymium ions in both +3 and +4 states. wikipedia.org This dual valency is the primary reason for many of its useful properties.
The crystal structure of Pr₆O₁₁ is a cubic fluorite-like structure. wikipedia.org It can be viewed as an oxygen-deficient form of praseodymium(IV) oxide (PrO₂). wikipedia.org This oxygen deficiency and the mixed-valence state of praseodymium contribute to high oxygen ion mobility and redox activity. These properties, in turn, lead to high electrical conductivity, making Pr₆O₁₁ a promising material for various applications.
The ratio of Pr³⁺ to Pr⁴⁺ can be influenced by factors such as temperature and the surrounding atmosphere. researchgate.netjim.org.cn This ability to change oxidation states allows Pr₆O₁₁ to act as an effective oxygen storage component, a crucial function in three-way automotive catalysts. acs.org
Research Trajectories and Interdisciplinary Relevance of Pr₆O₁₁
Current research on Pr₆O₁₁ is exploring its potential in a variety of fields, demonstrating its interdisciplinary relevance. Some of the key research areas include:
Catalysis: Pr₆O₁₁ is being investigated as a catalyst for various reactions, including CO oxidation and the oxidative coupling of methane. wikipedia.orgacs.org Its catalytic activity is often enhanced by the addition of promoters like gold or sodium. wikipedia.org Nanostructured Pr₆O₁₁ has shown higher catalytic activity compared to its commercial counterpart. acs.org
Solid Oxide Fuel Cells (SOFCs): Due to its high ionic conductivity at elevated temperatures, Pr₆O₁₁ is a promising material for SOFC cathodes. rsc.org Research has shown that nanostructured Pr₆O₁₁ electrodes can exhibit very low polarization resistance, leading to high power densities in SOFCs. rsc.orggrenoble-inp.fr
Electronics: With a high dielectric constant and low leakage currents, Pr₆O₁₁ is being considered for applications in microelectronics and nanodevices. wikipedia.org
Optical Materials: Praseodymium oxide is used as a coloring agent in glasses and ceramics, producing a characteristic yellow color. attelements.com It is also used in the production of optical fibers and camera components.
Magnetic Materials: Pr₆O₁₁ is a component in the production of high-power permanent magnets. heegermaterials.comnanografi.com
The diverse applications of Pr₆O₁₁ underscore its importance in materials science and its potential to contribute to advancements in various technological fields.
Interactive Data Table: Properties of Praseodymium Oxide (Pr₆O₁₁)
| Property | Value | Reference |
| Chemical Formula | Pr₆O₁₁ | wikipedia.org |
| Molar Mass | 1021.44 g/mol | azonano.com |
| Appearance | Dark brown powder | heegermaterials.comazonano.com |
| Crystal Structure | Cubic fluorite | wikipedia.org |
| Density | 6.5 g/cm³ | azonano.com |
| Melting Point | 2183 °C | heegermaterials.comazonano.com |
| Boiling Point | 3760 °C | azonano.com |
| Solubility in Water | Insoluble | wikipedia.orgheegermaterials.com |
Structure
2D Structure
Properties
IUPAC Name |
oxygen(2-);praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/11O.6Pr/q11*-2;6*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZIIFVSYNLWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O11Pr6-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12037-29-5 | |
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies for Praseodymium Oxide Pr₆o₁₁ Nanostructures and Bulk Materials
Solution-Based Chemical Synthesis Approaches
Solution-based methods are widely utilized for their versatility in controlling the size and shape of nanoparticles at relatively low temperatures. These techniques involve the chemical transformation of molecular precursors in a liquid phase to form solid particles.
Sol-Gel Methodologies for Controlled Particle Growth
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a colloidal solution (sol) into a gel-like network containing both a liquid and a solid phase. Subsequent drying and thermal treatment (calcination) are performed to remove residual organics and crystallize the final oxide product.
For Pr₆O₁₁, a typical sol-gel synthesis starts with a praseodymium precursor, such as praseodymium nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O), dissolved in a solvent like ethanol. A gelling agent is then introduced to initiate the formation of the gel network. The properties of the resulting Pr₆O₁₁ nanoparticles are highly dependent on the synthesis parameters. Calcination of the precursor gel at temperatures above 500°C is generally required to obtain the crystalline Pr₆O₁₁ phase. wikipedia.org
Research Findings: Studies have shown that nanocrystalline Pr₆O₁₁ with a cubic fluorite-like structure can be successfully synthesized using sol-gel methods. acs.org The final particle size and the temperature required for crystallization are heavily influenced by the specific parameters of the synthesis. For instance, the ratio of the praseodymium precursor to the gelling agent and the concentration of the precursor solution are critical factors that must be controlled to achieve desired particle characteristics.
| Precursor | Solvent | Gelling Agent | Calcination Temperature (°C) | Resulting Phase | Nanocrystal Size (nm) |
| Pr(NO₃)₃·6H₂O | Ethanol | Propylene Oxide | ~550 | Cubic Pr₆O₁₁ | ~10 |
Hydrothermal and Solvothermal Synthesis of Pr₆O₁₁ Nanostructures
Hydrothermal and solvothermal synthesis are methods that utilize a solvent (water for hydrothermal, a non-aqueous solvent for solvothermal) in a sealed and heated vessel, known as an autoclave. sigmaaldrich.com This process elevates the temperature and pressure, which increases the solubility of precursors and facilitates the crystallization of the desired material. These methods are particularly effective for producing well-defined, crystalline nanostructures.
In the synthesis of Pr₆O₁₁ nanostructures, a praseodymium salt is dissolved in the chosen solvent, and a precipitating agent may be added. The mixture is then sealed in an autoclave and heated. For example, praseodymium hydroxide (B78521) (Pr(OH)₃) nanorods can be formed hydrothermally at temperatures around 180°C, which are then converted to Pr₆O₁₁ nanorods upon calcination. researchgate.netnih.gov This technique offers excellent control over the morphology of the final product, allowing for the creation of structures like nanorods. researchgate.net
Co-Precipitation Techniques for Praseodymium Hydroxide Precursors
Co-precipitation is a straightforward and scalable method for synthesizing Pr₆O₁₁ nanoparticles. The process involves dissolving a praseodymium salt, typically praseodymium nitrate, in a solvent and then adding a precipitating agent to form an insoluble precursor, most commonly praseodymium hydroxide (Pr(OH)₃). researchgate.netsemanticscholar.org
This praseodymium hydroxide precipitate is then separated from the solution, washed, and dried. The final step is calcination in air at elevated temperatures (typically 600°C or higher) to decompose the hydroxide precursor into crystalline Pr₆O₁₁ nanoparticles. researchgate.netnih.govsemanticscholar.org Research has demonstrated that this method, sometimes followed by a room-temperature aging step, can be an effective alternative to high-temperature hydrothermal processing for producing Pr(OH)₃ nanorods, which are subsequently converted to Pr₆O₁₁ nanorods. nih.govresearchgate.net
Complexation-Assisted Methods (e.g., Citrate, Modified Pechini)
Complexation-assisted methods are a subset of sol-gel techniques that offer enhanced control over the final product's homogeneity. These methods involve the use of a chelating agent, such as citric acid, which forms stable complexes with the praseodymium cations in the solution.
In the citrate method , citric acid is added to the precursor solution to form metal-citrate complexes. This prevents premature precipitation and ensures a uniform distribution of metal ions.
The modified Pechini method is a more advanced version where a polyhydroxy alcohol, like ethylene glycol, is also added. unit.no Upon heating, a polyesterification reaction occurs between the citric acid and ethylene glycol, creating a polymeric resin in which the praseodymium ions are uniformly entrapped. researchgate.net This resin is then calcined at a high temperature to burn off the organic components and form a highly homogeneous, nanocrystalline oxide powder. researchgate.net These sophisticated techniques are known to produce Pr₆O₁₁ with nanocrystalline domains in the range of 10 nm. acs.org
Gas Phase and Thermal Decomposition Routes
Gas-phase synthesis methods involve the formation of nanoparticles directly from a vapor or aerosol phase, often at high temperatures. These techniques are capable of continuous production and can yield high-purity materials.
Flame Spray Pyrolysis for Nanocrystalline Pr₆O₁₁
Flame spray pyrolysis (FSP) is a versatile and scalable gas-phase method for the rapid synthesis of a wide range of nanomaterials, including metal oxides. parteq.netsapub.org The process involves spraying a liquid precursor solution, which consists of a praseodymium compound dissolved in a combustible solvent, into a high-temperature flame. sapub.orgdtu.dk
Within milliseconds, the solvent droplets evaporate and combust, and the precursor decomposes and oxidizes to form Pr₆O₁₁ nanoparticles. parteq.net These newly formed particles are then rapidly quenched and collected. FSP is a one-step, continuous process that typically produces highly crystalline nanoparticles with a controllable particle size, often in the range of 10 to 50 nm. parteq.netnih.gov
Thermal Decomposition of Praseodymium Precursor Compounds (e.g., Oxalates, Acetates, Hydroxides)
Thermal decomposition, or calcination, is a widely employed and effective method for synthesizing praseodymium oxide. This process involves heating a praseodymium precursor compound in a controlled atmosphere, leading to its decomposition and the subsequent formation of the oxide. The choice of precursor and the calcination conditions, such as temperature and duration, are critical factors that influence the characteristics of the resulting Pr₆O₁₁ nanostructures. Common precursors include praseodymium oxalate, acetate (B1210297), and hydroxide. researchgate.netnanografi.com
Praseodymium Acetate (Pr(CH₃COO)₃): Praseodymium acetate monohydrate also decomposes through several intermediate stages, including Pr(OH)(CH₃COO)₂, PrO(CH₃COO), and Pr₂O₂CO₃. researchgate.netiaea.org The final product, Pr₆O₁₁, is typically formed at temperatures of 500°C or higher. researchgate.netiaea.org The resulting material's properties, such as surface area and crystallite size, are dependent on the calcination temperature. For example, Pr₆O₁₁ formed at 500°C can have a surface area of 17 m²/g and a crystallite size of 14 nm, whereas at 700°C, these values change to 10 m²/g and 30 nm, respectively. iaea.org The decomposition kinetics can be significantly enhanced in an oxygen atmosphere compared to nitrogen. researchgate.net
Praseodymium Hydroxide (Pr(OH)₃): Praseodymium hydroxide serves as another effective precursor. nanografi.com Pr(OH)₃ nanorods can be synthesized through methods like hydrothermal processing or room temperature aging. researchgate.netnih.gov Subsequent calcination of these nanorods in air at temperatures around 600°C for 2 hours converts them into Pr₆O₁₁ nanorods while retaining the one-dimensional morphology. acs.org This demonstrates that the morphology of the precursor can be preserved in the final oxide product.
| Precursor | Typical Calcination Temperature | Key Intermediates | Resulting Pr₆O₁₁ Properties |
|---|---|---|---|
| Praseodymium Oxalate | 750-800°C acs.orgacs.org | Pr₂O(CO₃)₂, Pr₂O₂CO₃ netsu.org | Cubic crystalline structure, micron-sized particles acs.orgacs.org |
| Praseodymium Acetate | ≥500°C researchgate.netiaea.org | Pr(OH)(CH₃COO)₂, PrO(CH₃COO), Pr₂O₂CO₃ researchgate.netiaea.org | Nanocrystalline; size from 14-30 nm iaea.org |
| Praseodymium Hydroxide | ~600°C acs.org | N/A | Morphology retention (e.g., nanorods) acs.org |
Advanced Physical and Chemical Deposition Techniques
Beyond bulk powder synthesis, the fabrication of Pr₆O₁₁ thin films is crucial for applications in electronics and sensors. Advanced deposition techniques like electrostatic spray deposition and sputtering are employed for this purpose.
Electrostatic Spray Deposition (ESD) of Pr₆O₁₁ Films
Electrostatic Spray Deposition (ESD) is a versatile and cost-effective technique for producing thin films. researchgate.netmdpi.com The process involves atomizing a precursor solution under a strong electrostatic field, where charged droplets are directed onto a heated substrate. mdpi.com The solvent evaporates upon contact, and the precursor decomposes to form the desired oxide film.
For Pr₆O₁₁ films, a common precursor is praseodymium nitrate dissolved in a solvent mixture, such as ethanol and butyl carbitol. researchgate.net The morphology and quality of the deposited film are highly dependent on several ESD parameters.
Key ESD Parameters:
Solvent Composition: The choice of solvent affects droplet size and evaporation rate, which in turn influences the film's microstructure. researchgate.net
Substrate Temperature: A typical substrate temperature is around 300°C during deposition. researchgate.net
Flow Rate: A controlled flow rate, for instance, 1.5 mL h⁻¹, ensures a steady supply of the precursor solution. researchgate.net
Nozzle-to-Substrate Distance: This distance, often set around 20 mm, impacts the spray cone and deposition uniformity. researchgate.net
Post-Deposition Annealing: A subsequent calcination step, for example at 700°C, is often required to achieve the desired crystalline Pr₆O₁₁ phase. researchgate.net
By carefully controlling these parameters, ESD can produce innovative and hierarchical nanostructures, such as columnar-type cathodes, which are beneficial for applications like solid oxide fuel cells. researchgate.net
Sputtering Methods for Pr₆O₁₁ Thin Films
Sputtering is a physical vapor deposition (PVD) technique used to deposit high-quality, uniform thin films. cgmaterial.com The process involves bombarding a target material (the source) with energetic ions in a vacuum chamber, causing atoms from the target to be ejected and deposited onto a substrate. cgmaterial.com
For Pr₆O₁₁ films, a high-purity Pr₆O₁₁ ceramic target is typically used. cgmaterial.commsesupplies.comheegermaterials.com The target is pressed and sintered from fine powders to ensure a dense and uniform composition. cgmaterial.com Sputtering can be performed in a reactive atmosphere, for example, by introducing oxygen along with an inert gas like argon. This reactive sputtering process allows for fine-tuning the stoichiometry of the deposited film. The resulting films are used in microelectronics, optical coatings, and magnetic storage media. cgmaterial.comheegermaterials.com
| Deposition Technique | Typical Precursor/Target | Key Process Parameters | Film Characteristics |
|---|---|---|---|
| Electrostatic Spray Deposition (ESD) | Praseodymium nitrate solution researchgate.net | Substrate temp. (~300°C), flow rate, solvent, post-annealing (~700°C) researchgate.net | Porous, hierarchical nanostructures, controllable morphology researchgate.net |
| Sputtering | High-purity Pr₆O₁₁ ceramic target cgmaterial.com | Gas pressure (Ar/O₂ ratio), power, substrate temperature | Dense, uniform films with controlled stoichiometry cgmaterial.com |
Green Synthesis Approaches for Ecologically Benign Production
In response to the growing need for sustainable and environmentally friendly manufacturing, green synthesis methods for producing Pr₆O₁₁ nanoparticles have emerged. These approaches utilize natural resources, such as plant extracts, to replace hazardous chemicals and reduce energy consumption. nih.govmdpi.com
The fundamental principle of plant-mediated synthesis involves using phytochemicals (e.g., alkaloids, phenols, terpenes) present in plant extracts as both reducing and capping/stabilizing agents. nih.govmdpi.com The process typically involves mixing an aqueous solution of a praseodymium salt (like praseodymium nitrate) with a plant extract. The phytochemicals reduce the metal ions to form nanoparticles, while also adsorbing onto their surface to prevent agglomeration. mdpi.com This eco-friendly method avoids the need for toxic solvents and external stabilizing agents. researchgate.net For example, a hydrothermal method followed by calcination has been described as a green approach for synthesizing Pr₆O₁₁ nanoparticles that can be used as an efficient and reusable nanocatalyst. researchgate.netnih.gov
Control of Morphology and Size in Pr₆O₁₁ Synthesis (e.g., Nanorods, Nanoparticles, Hollow Structures)
The functionality and performance of Pr₆O₁₁ in various applications are strongly dependent on its morphology and size. Therefore, precise control over these characteristics during synthesis is a key area of research.
Nanorods: Praseodymium oxide nanorods can be synthesized by creating precursor nanorods first, followed by calcination. acs.org For instance, Pr(OH)₃ nanorods produced via a hydrothermal route or room-temperature aging can be converted to Pr₆O₁₁ nanorods by heating in air, preserving the one-dimensional shape. nih.govacs.org The use of templates, such as the cationic surfactant cetyltrimethylammonium bromide (CTAB), can also guide the growth of nanorods by forming micelles that direct the precipitation of the oxide. researchgate.net
Nanoparticles: The size of Pr₆O₁₁ nanoparticles can be controlled by adjusting synthesis parameters. In thermal decomposition, increasing the calcination temperature generally leads to an increase in crystallite size. iaea.orgresearchgate.net For example, calcining a precursor at 500°C can yield nanoparticles with a size of 6-12 nm, which grows to 20-33 nm at 700°C. researchgate.net In green synthesis, factors like the concentration of the plant extract can influence the final particle size. mdpi.com
Hollow Structures: Hollow nanostructures of metal oxides can be fabricated using various templating methods. One common approach involves coating a sacrificial template, such as a polymer sphere, with the desired material. The template is then removed, typically by heat treatment or solvent etching, leaving behind a hollow shell. nsf.gov For instance, hollow iron oxide nanospheres have been created by coating polymer particles with iron oxide, followed by thermal treatment to degrade the polymer core. nih.gov This general strategy can be adapted for Pr₆O₁₁ to create hollow structures with tunable sizes for applications like drug delivery or catalysis.
| Morphology | Synthetic Strategy | Controlling Parameters |
|---|---|---|
| Nanorods | Calcination of precursor nanorods (e.g., Pr(OH)₃) acs.org | Precursor morphology, calcination temperature acs.org |
| Nanoparticles | Thermal decomposition, green synthesis researchgate.netmdpi.com | Calcination temperature, precursor type, plant extract concentration researchgate.netmdpi.com |
| Hollow Structures | Sacrificial template method (e.g., polymer spheres) nsf.govnih.gov | Template size, shell thickness, template removal process nsf.gov |
Computational and Theoretical Investigations of Praseodymium Oxide Pr₆o₁₁
Density Functional Theory (DFT) Studies on Electronic Structure and Oxygen Vacancy Formation Energies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetic properties of materials like Pr₆O₁₁. DFT calculations, often supplemented with a Hubbard correction (DFT+U) to better account for strongly correlated f-electrons in lanthanide oxides, are employed to predict fundamental properties.
Electronic Structure: First-principles DFT calculations are essential for determining the electronic band structure and density of states (DOS), which clarify whether the material behaves as a metal, semiconductor, or insulator. Computational studies on a monoclinic phase of Pr₆O₁₁ (space group P2₁/c) predicted a band gap of 0.000 eV, suggesting metallic behavior. materialsproject.org However, it is a well-documented limitation that standard DFT functionals tend to severely underestimate the band gaps of materials. materialsproject.org Therefore, while these calculations provide a foundational understanding, the results must be interpreted with caution, and more advanced computational methods may be needed for precise electronic property prediction.
Oxygen Vacancy Formation Energies: The formation of oxygen vacancies is critical to the catalytic and electrical properties of Pr₆O₁₁. The energy required to create these vacancies (oxygen vacancy formation energy, E_vf) is a key descriptor of a material's reducibility and its ability to participate in redox reactions. DFT+U calculations are the standard theoretical tool for determining these energies. researchgate.netaps.org The calculation involves removing an oxygen atom from the oxide lattice, allowing the structure to relax, and calculating the total energy difference, referenced against the chemical potential of oxygen. nih.gov
The general equation for the oxygen vacancy formation energy is: E_vf = E(defective_supercell) - E(perfect_supercell) + ½ E(O₂_molecule)
Where:
E(defective_supercell) is the total energy of the Pr₆O₁₁ supercell with one oxygen vacancy.
E(perfect_supercell) is the total energy of the stoichiometric Pr₆O₁₁ supercell.
E(O₂_molecule) is the total energy of an oxygen molecule in the gas phase.
Lower oxygen vacancy formation energies indicate a higher concentration of defects and enhanced mobility of lattice oxygen, which is directly linked to the catalytic activity of Pr₆O₁₁ in oxidation reactions. researchgate.net
| Property | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| Formation Energy / Atom | -3.229 eV | DFT | materialsproject.org |
| Calculated Band Gap | 0.000 eV | DFT | materialsproject.org |
| Crystal System | Monoclinic | DFT | materialsproject.org |
| Calculated Density | 6.07 g/cm³ | DFT | materialsproject.org |
Ab Initio Molecular Dynamics Simulations of Pr₆O₁₁ Systems
Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations (typically DFT) to model the time evolution of a system of atoms. This method is particularly useful for studying dynamic processes such as ion transport, phase transitions, and reaction dynamics at finite temperatures, without relying on empirical potentials.
While specific AIMD studies exclusively on Pr₆O₁₁ are not widely documented, the methodology has been successfully applied to similar praseodymium-containing oxides to understand oxygen diffusion mechanisms. For instance, molecular dynamics simulations on related compounds like Pr₂NiO₄+δ show that oxygen transport is highly anisotropic and occurs primarily through an interstitialcy mechanism, where an interstitial oxygen ion pushes a lattice oxygen ion into another interstitial site. scispace.comcoventry.ac.uk The activation energies for oxygen migration in these materials have been calculated to be in the range of 0.49 to 0.64 eV, depending on the oxygen content. scispace.comcoventry.ac.uk
For Pr₆O₁₁, AIMD simulations could provide critical insights into:
Oxygen Diffusion Pathways: Mapping the trajectories of oxygen ions at operating temperatures relevant to solid oxide fuel cells (SOFCs) to identify the dominant diffusion mechanisms and quantify diffusion coefficients.
Structural Stability: Observing phase transitions and structural rearrangements at elevated temperatures.
Surface Dynamics: Simulating the interaction of gas molecules with the Pr₆O₁₁ surface to understand the initial steps of catalytic reactions.
These simulations are computationally intensive but offer a parameter-free approach to understanding the dynamic behavior that governs the performance of Pr₆O₁₁ in applications like SOFC cathodes and catalysts. dtu.dkmdpi.com
Theoretical Modeling of Surface Reaction Mechanisms and Adsorption Processes
Theoretical modeling is used to elucidate the step-by-step mechanisms of catalytic reactions occurring on the surface of Pr₆O₁₁. This involves DFT calculations to determine the adsorption energies of reactant molecules, identify stable intermediate species, and calculate the energy barriers for each reaction step.
Pr₆O₁₁ is a known catalyst for oxidation reactions, such as CO oxidation and soot oxidation. researchgate.netwikipedia.org The high catalytic activity is often attributed to the high mobility of its lattice oxygen and the ease of forming oxygen vacancies. The proposed mechanism for CO oxidation on the Pr₆O₁₁ surface follows a Mars-van Krevelen type pathway:
A CO molecule adsorbs onto a surface metal site.
The adsorbed CO reacts with a lattice oxygen atom from the Pr₆O₁₁ surface, forming CO₂.
The CO₂ molecule desorbs, leaving behind an oxygen vacancy on the catalyst surface.
This vacancy is subsequently refilled by gas-phase oxygen, regenerating the catalyst for the next cycle.
Computational studies on other metal oxides have shown that the adsorption energy of CO is a critical factor. researchgate.net DFT calculations can be used to compare the stability of CO adsorbed at different surface sites (e.g., on top of a Pr ion or at a bridge site between two ions). Furthermore, these models can compute the activation energy for the reaction between adsorbed CO and lattice oxygen, providing a quantitative measure of the reaction rate. The presence of oxygen vacancies, which can be modeled by removing an oxygen atom from the surface slab, is known to significantly influence the adsorption and reactivity of molecules. researchgate.net
Computational Analysis of Doping Effects and Defect Chemistry in Pr₆O₁₁
Computational analysis allows for the systematic investigation of how introducing dopants (extrinsic defects) or controlling native point defects (intrinsic defects) can be used to tailor the properties of Pr₆O₁₁. Defect chemistry plays a vital role in the electronic and ionic conductivity of the material.
The primary methods for this analysis involve DFT calculations on supercells of Pr₆O₁₁ containing the defect of interest. By substituting a host Pr or O atom with a dopant atom, or by creating intrinsic defects like interstitials or anti-site defects, researchers can calculate:
Defect Formation Energies: The energy required to create the defect, which determines its equilibrium concentration. This helps predict which dopants can be incorporated into the lattice and under what conditions (e.g., oxygen-rich or oxygen-poor).
Changes in Electronic Structure: How the dopant alters the band gap, density of states, and charge carrier concentration. For example, introducing an aliovalent dopant (a dopant with a different charge state than the host ion) can increase the concentration of oxygen vacancies to maintain charge neutrality, thereby enhancing ionic conductivity.
Theoretical studies on other doped oxides have demonstrated that this approach can successfully predict trends in conductivity and stability. mdpi.com For Pr₆O₁₁, computational screening of various dopants could identify promising candidates for enhancing its performance as an SOFC cathode or other electronic applications.
Machine Learning and Data-Driven Approaches for Pr₆O₁₁ Materials Design and Property Prediction
Machine learning (ML) and data-driven techniques are emerging as powerful tools in materials science for accelerating the discovery and design of new materials. labmanager.com These methods leverage large datasets from experiments or high-throughput computations to build predictive models for material properties, bypassing the need for costly and time-consuming direct simulations or experiments for every new compound.
While specific ML models trained exclusively for Pr₆O₁₁ are not yet prevalent, the framework is readily applicable. The general workflow involves:
Data Generation: Creating a dataset of materials and their corresponding properties. For Pr₆O₁₁, this could involve high-throughput DFT calculations of various doped or modified structures.
Feature Engineering: Representing the material's composition and structure with numerical descriptors (features), such as elemental properties (atomic number, electronegativity) and structural information (lattice parameters, bond angles).
Model Training: Using algorithms like neural networks, random forests, or gradient boosting to learn the complex relationships between the features and the target properties (e.g., formation energy, band gap, ionic conductivity). materialsproject.orgresearchgate.net
Catalytic Applications of Praseodymium Oxide Pr₆o₁₁ and Its Composites
Oxidation Catalysis
The ability of praseodymium oxide to readily release and take up oxygen is central to its application in oxidation catalysis. This property is particularly effective in the oxidation of carbon monoxide and various volatile organic compounds.
Praseodymium oxide serves as an effective catalyst for the oxidation of carbon monoxide (CO), a reaction of significant environmental importance for converting toxic CO to the less harmful carbon dioxide (CO₂). The mechanism of CO oxidation on a Pr₆O₁₁ catalyst involves the adsorption of CO onto the catalyst surface, leading to the formation of a bidentate carbonate. This intermediate species is then converted to a monodentate carbonate, which subsequently decomposes to release CO₂. A key feature of this catalytic cycle is the creation of an oxygen vacancy on the catalyst surface following the conversion of the bidentate to a monodentate carbonate. This vacancy is readily filled due to the high mobility of oxygen within the praseodymium oxide lattice, a consequence of the mixed oxidation states of the praseodymium ions.
The catalytic activity of Pr₆O₁₁ for CO oxidation can be significantly enhanced through the use of promoters. For instance, the addition of gold nanoparticles to create Au/Pr₆O₁₁ nanorod catalysts has been shown to exhibit superior catalytic activity. researchgate.netgoogle.com This enhancement is attributed to a synergistic interaction between the gold nanoparticles and the Pr₆O₁₁ support, where lattice oxygen atoms and point defects in the Pr₆O₁₁ play a crucial role. researchgate.netgoogle.com
Praseodymium oxide is also a promising component in catalysts designed for the oxidative degradation of volatile organic compounds (VOCs), which are significant air pollutants. While Pr₆O₁₁ can be used in catalyst compositions for general VOC oxidation, its effectiveness has been particularly demonstrated in composite materials. google.comgoogle.com
In a notable application, praseodymium-doped Cr₂O₃, prepared by the in-situ pyrolysis of MIL-101(Cr), has shown high efficiency in the catalytic oxidation of 1,2-dichloroethane, a chlorinated VOC. nih.gov The introduction of praseodymium into the chromium oxide structure was found to generate new oxygen vacancies and significantly improve the acidity of the catalyst. nih.gov These modifications facilitate the complete oxidation of 1,2-dichloroethane at lower temperatures. The synergistic interaction between chromium and praseodymium enhances the presence of active oxygen species on the catalyst surface, which is crucial for the breakdown of the VOC molecule. nih.gov The M-30PrCr catalyst, a specific formulation from this research, demonstrated complete oxidation of 1,2-dichloroethane at approximately 360 °C. nih.gov
Furthermore, praseodymium-promoted MCM-41 catalysts have been investigated for the catalytic decomposition of methyl mercaptan, a toxic and volatile sulfur compound. The praseodymium oxide species on the catalyst surface was found to react with coke deposits, prolonging the catalyst's stability for up to 120 hours. mdpi.com
Hydrogenation and Dehydrogenation Catalysis
The catalytic activity of praseodymium oxide extends to hydrogenation and dehydrogenation reactions, which are fundamental processes in the chemical industry for the production of fuels and fine chemicals.
Composites of palladium nanoparticles supported on oxygen-deficient Pr₆O₁₁ nanorods (Pd/Pr₆O₁₁) have proven to be highly active and stable nanocatalysts for the hydrogenation of organic substrates. The hydrogenation of styrene and 4-nitrophenol are often used as model reactions to evaluate the efficiency of such catalysts.
For the hydrogenation of styrene, the Pd/Pr₆O₁₁ catalyst demonstrates remarkable performance under mild conditions (1 atm H₂ at room temperature), achieving a high turnover frequency (TOF). The presence of oxygen vacancies in the Pr₆O₁₁ support is believed to act as electron donors, which enhances the adsorption and activation of the reactants. The catalyst also exhibits excellent reusability, maintaining its activity for up to ten consecutive cycles with minimal loss.
In the case of 4-nitrophenol reduction, the Pd/Pr₆O₁₁ catalyst also shows high efficiency. The strong metal-support interaction and the well-dispersed nature of the palladium nanoparticles contribute to the excellent hydrogenation performance.
| Substrate | Catalyst | Key Performance Metric | Value |
|---|---|---|---|
| Styrene | Pd/Pr₆O₁₁ | Turnover Frequency (TOF) | 8957.7 h⁻¹ |
| 4-Nitrophenol | Pd/Pr₆O₁₁ | Rate Constant (k) | 0.0191 s⁻¹ |
Praseodymium oxide, particularly in combination with other metal oxides, plays a significant role in facilitating dehydrogenation reactions and promoting hydrogen generation from chemical hydrides. A prime example is the use of a composite of titanium dioxide (TiO₂) and Pr₆O₁₁ to enhance the dehydrogenation of α-aluminum hydride (α-AlH₃), a promising material for hydrogen storage.
The synergistic catalytic effect of the TiO₂ and Pr₆O₁₁ composite significantly lowers the initial dehydrogenation temperature of α-AlH₃ to 43 °C and reduces the apparent activation energy of the reaction to 56.1 kJ mol⁻¹, which is a 52% reduction compared to pure α-AlH₃. google.com The mechanism involves the multiple valence state conversions of both TiO₂ and Pr₆O₁₁, which promotes electron transfer from the hydrogen in AlH₃. This process is accompanied by the formation of a praseodymium hydride (PrH₂.₃₇) intermediate, which accelerates the breaking of the Al-H bonds and facilitates the release of hydrogen. google.com
| Material | Catalyst | Parameter | Value |
|---|---|---|---|
| α-AlH₃ | None (Pure) | Activation Energy | ~116.9 kJ mol⁻¹ |
| α-AlH₃ | TiO₂ and Pr₆O₁₁ | Activation Energy | 56.1 kJ mol⁻¹ |
| α-AlH₃ | TiO₂ and Pr₆O₁₁ | Initial Dehydrogenation Temperature | 43 °C |
Furthermore, ruthenium-based catalysts supported on Pr₆O₁₁ have been investigated for hydrogen production from ammonia (B1221849) decomposition. The Cs/Ru₃(CO)₁₂/Pr₆O₁₁ catalyst, for instance, exhibited a hydrogen production rate of 1.024 mmol·min⁻¹·gcat⁻¹ at 350 °C with an ammonia conversion of 46.1%. researchgate.net
Environmental Remediation through Photocatalysis
Praseodymium oxide and its composites are emerging as effective photocatalysts for environmental remediation, particularly for the degradation of organic pollutants in water and the reduction of carbon dioxide. Pr₆O₁₁ is an n-type semiconductor with a band gap that allows for the absorption of visible light, making it suitable for photocatalytic applications under solar irradiation. mdpi.com
A novel composite, Pr₆O₁₁@C, synthesized using an acid dye as a carbon source, has demonstrated efficient photocatalytic activity for the degradation of Acid Red 14 (AR14). mdpi.com The main oxidative species responsible for the degradation are superoxide radicals (O₂•⁻) and hydroxyl radicals (OH•). mdpi.com This composite also exhibits good stability in acidic mediums, which is a significant advantage for practical applications. mdpi.com
In another application, Ag/Pr₆O₁₁ nanorods have been shown to be promising catalysts for the photocatalytic degradation of organic pollutants like Rhodamine B. researchgate.net The presence of silver nanoparticles on the Pr₆O₁₁ nanorods suppresses the recombination of photogenerated electron-hole pairs and enhances the photocatalytic efficiency due to the surface plasmon resonance effect of silver. researchgate.net
Photocatalytic Degradation of Organic Pollutants and Dyes
Praseodymium oxide (Pr₆O₁₁) and its composites serve as promising photocatalysts for the degradation of various organic pollutants and dyes. researchgate.net Nanostructured Pr₆O₁₁ has been effectively used to break down pollutants such as 2-naphthol under ultraviolet irradiation. researchgate.net The photocatalytic efficiency of Pr₆O₁₁ is significantly enhanced when integrated into composite materials. For instance, a Pr₆O₁₁@C composite, synthesized using Acid Red 14 (AR14) as a carbon source, demonstrated higher photocatalytic efficiency in degrading AR14 compared to pure Pr₆O₁₁. mdpi.com This enhanced activity is attributed to the formation of abundant carbon bonds and oxygen vacancies, which improve the separation of photogenerated electrons and holes. mdpi.com
Similarly, composites of Pr₆O₁₁ with noble metals have shown improved performance. Ag/Pr₆O₁₁ nanorods, for example, exhibit enhanced efficiency in the degradation of Rhodamine B. researchgate.net The silver nanoparticles attached to the praseodymium oxide nanorods help to suppress the recombination of photogenerated electron-hole pairs, while the surface plasmon resonance effect of silver further boosts the degradation process. researchgate.net Another composite, Pr₆O₁₁/g-C₃N₄, was found to completely degrade Acid Violet 7 (AV7) dye within 20 minutes under visible light, an improvement ascribed to a reduced band gap and better charge carrier separation. researchgate.net
Table 1: Photocatalytic Degradation of Various Organic Pollutants using Pr₆O₁₁-Based Catalysts
| Catalyst | Pollutant | Light Source | Key Findings |
| Pr₆O₁₁ Nanostructures | 2-naphthol | Ultraviolet Light | Effective degradation of the organic pollutant. researchgate.net |
| Pr₆O₁₁@C | Acid Red 14 (AR14) | Visible Light | Higher photocatalytic efficiency than pure Pr₆O₁₁. mdpi.com |
| Ag/Pr₆O₁₁ Nanorods | Rhodamine B | Xe-lamp | Enhanced degradation efficiency due to suppressed electron-hole recombination and surface plasmon resonance. researchgate.net |
| Pr₆O₁₁/g-C₃N₄ | Acid Violet 7 (AV7) | Visible Light | Complete degradation within 20 minutes. researchgate.net |
Photocatalytic Carbon Dioxide (CO₂) Reduction with Water
Praseodymium oxide plays a crucial role in composite materials designed for the photocatalytic reduction of carbon dioxide (CO₂) with water into valuable chemicals. acs.org While Pr₆O₁₁ itself may not be the primary photocatalyst, its addition as a co-catalyst significantly enhances the activity and efficiency of the system. acs.orgkyoto-u.ac.jp
Catalytic Applications in Industrial Processes
Beyond photocatalysis, Pr₆O₁₁ is utilized in several large-scale industrial applications, particularly in the petroleum and automotive sectors.
Petroleum Cracking Catalysis
Praseodymium oxide is employed as a catalyst in the petroleum industry for fluid catalytic cracking (FCC). heegermaterials.comnanotrun.comgznanocrystal.com Specifically, it is added to Y-type zeolite molecular sieves to create cracking catalysts. nanotrun.comgznanocrystal.com The inclusion of praseodymium-neodymium enrichment in these zeolites has been shown to improve the catalyst's activity, selectivity, and stability. nanotrun.com
A key application is in increasing the octane (B31449) number of gasoline. e3s-conferences.org A catalyst composed of Pr₆O₁₁-impregnated clinoptilolite zeolite was shown to increase the octane number of gasoline by 0.1 with just a 2-minute contact time at room temperature (27.7°C). e3s-conferences.orgresearchgate.nete3s-conferences.org This enhancement is achieved by the catalyst promoting the cracking of long-chain hydrocarbons (C11-C12) into more desirable shorter-chain (C4-C8) and aromatic compounds, which have higher octane ratings. e3s-conferences.org
Automotive Exhaust Gas Treatment
Praseodymium oxide is an effective catalyst for the treatment of harmful emissions from automotive exhausts, particularly diesel soot. dntb.gov.uamdpi.com The primary challenge in diesel engines is that the soot ignition temperature (over 450-500°C) is much higher than the typical exhaust operating temperature (200-400°C). researchgate.net Pr₆O₁₁-based catalysts help to lower this ignition temperature, allowing for more effective removal of particulate matter in diesel particulate filters (DPFs). researchgate.net
The catalytic activity of Pr₆O₁₁ in soot oxidation is linked to its ability to provide active lattice oxygen. nih.gov Doping Pr₆O₁₁ with transition metals like manganese can further enhance its performance by weakening the Pr-O bond strength, which promotes the formation of oxygen vacancies and increases the availability of active oxygen species. nih.gov A manganese-doped Pr₆O₁₁ catalyst demonstrated a 50% soot conversion temperature (T₅₀) of 396°C. nih.gov
Role of Oxygen Vacancies and Mixed-Valence States in Catalytic Activity
The remarkable catalytic activity of Pr₆O₁₁ is fundamentally linked to its unique solid-state chemistry, specifically the presence of mixed-valence states and a high concentration of oxygen vacancies. mdpi.comacs.orgnih.gov Praseodymium oxide is a mixed-valent compound, meaning it contains praseodymium ions in both the Pr³⁺ and Pr⁴⁺ oxidation states. nanotrun.com This characteristic is central to its function.
The presence of trivalent Pr³⁺ ions within the crystal lattice that would otherwise be occupied by tetravalent ions leads to the formation of oxygen vacancies (Vₒ) to maintain charge neutrality. mdpi.com These oxygen vacancies are not mere defects but are crucial active sites in many catalytic reactions. nih.govresearchgate.net Pr₆O₁₁ is noted for having the highest oxygen ion mobility among rare earth oxides, which facilitates the rapid transport of oxygen species during a catalytic cycle. acs.orgnih.gov
In photocatalysis, for example, the reduction of surface Pr⁴⁺ ions to Pr³⁺ can create more oxygen vacancies, which enhance catalytic efficiency. mdpi.com For oxidation reactions, such as soot combustion, these vacancies boost the adsorption and activation of O₂, accelerate electron transport, and reduce the energy barrier for the reaction. nih.govnih.gov By regulating the concentration of these oxygen vacancies, often through methods like calcination or doping, the catalytic performance of Pr₆O₁₁ can be precisely tuned for specific applications. nih.govacs.org
Synergistic Catalytic Effects in Pr₆O₁₁-Based Composite Catalysts (e.g., Pt-Pr/Pr₆O₁₁, Pd/Pr₆O₁₁, Ag/Pr₆O₁₁)
The catalytic performance of Pr₆O₁₁ is often significantly amplified when it is combined with noble metals such as Platinum (Pt), Palladium (Pd), or Silver (Ag) to form composite catalysts. researchgate.netresearchgate.net This enhancement is due to synergistic effects, where the interaction between the praseodymium oxide support and the metal nanoparticles leads to a catalytic activity greater than the sum of the individual components.
A primary synergistic mechanism in photocatalysis involves improved charge separation. In Ag/Pr₆O₁₁ nanorods used for dye degradation, the silver nanoparticles act as electron sinks, drawing photogenerated electrons from the Pr₆O₁₁. This suppresses the recombination of electrons and holes, making more charge carriers available to participate in the degradation reactions. researchgate.net A similar effect is observed in Ag/CaTiO₃/Pr₆O₁₁ systems for CO₂ reduction, where the Pr₆O₁₁ layer acts as an electron transfer bridge to the silver nanoparticles. kyoto-u.ac.jp
In oxidation reactions, such as the catalytic oxidation of CO, the synergy between gold (Au) nanoparticles and Pr₆O₁₁ nanorods results in superior catalytic activity. researchgate.net This is attributed to a strong interaction between the gold and the oxide support, which involves the lattice oxygen atoms and point defects of the Pr₆O₁₁, facilitating the reaction. researchgate.net This synergistic interaction at the metal-oxide interface is a key strategy for designing highly efficient and stable catalysts.
Electrochemical Energy Applications of Praseodymium Oxide Pr₆o₁₁ Based Materials
Solid Oxide Fuel Cells (SOFCs) and Solid Oxide Electrolysis Cells (SOECs)
Pr₆O₁₁ is extensively investigated for its potential in high-temperature electrochemical devices like Solid Oxide Fuel Cells (SOFCs) and Solid Oxide Electrolysis Cells (SOECs), primarily for its role in the oxygen electrode where the critical oxygen reduction and evolution reactions occur.
Praseodymium oxide is considered a promising electrocatalyst for the oxygen reduction reaction (ORR) at the cathode of SOFCs. researchgate.net Its utility stems from its mixed ionic-electronic conductivity (MIEC), which is crucial for efficient electrode operation. The material's structure contains both Pr³⁺ and Pr⁴⁺ ions, a feature that contributes to its high oxygen ion mobility and redox activity. However, its application as a standalone electrode can be limited by factors such as a relatively high thermal expansion coefficient and polymorphic phase transitions upon heating, which can compromise mechanical stability. dtu.dk
Research has demonstrated that Pr₆O₁₁'s electronic conductivity is sufficient for its use as a SOFC cathode. researchgate.net When used as an active catalyst layer on a Ce₀.₉Gd₀.₁O₂ (CGO) electrolyte, with a current collecting layer on top, it can lead to very low polarization resistances. dtu.dk The performance of Pr₆O₁₁-based electrodes is significantly influenced by the fabrication method. For instance, electrodes prepared by spray-pyrolysis show enhanced performance compared to traditional screen-printing methods, which often require high calcination temperatures that can lead to undesirable grain growth and reduced porosity. dtu.dk
| Electrode Composition | Fabrication Method | Operating Temperature (°C) | Polarization Resistance (Ω·cm²) |
|---|---|---|---|
| Pr₆O₁₁ on CGO Electrolyte | Deposition | 600 | 0.022 |
| LSM-Pr₆O₁₁ (1:3) | Spray-Pyrolysis | 650 | 0.21 |
| Pure Pr₆O₁₁ | Spray-Pyrolysis | 650 | 0.17 |
| Commercial LSM | Screen-Printing | 650 | 5.8 |
A highly effective strategy for leveraging the catalytic activity of Pr₆O₁₁ while mitigating its mechanical drawbacks is through infiltration. This technique involves introducing a solution of praseodymium nitrate (B79036) into a porous, stable cathode backbone (such as CGO, La₀.₈Sr₀.₂MnO₃-δ (LSM), or La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ (LSCF)) and then heating it to form nano-sized Pr₆O₁₁ particles on the surface of the backbone. acs.orgresearchgate.netrsc.org This method creates a vast surface area of active catalyst particles, significantly extending the triple-phase boundary (TPB) where the electrochemical reactions occur. dtu.dkacs.org
Infiltration of Pr₆O₁₁ has been shown to dramatically reduce the polarization resistance (Rp) of various cathode architectures. For example, infiltrating Pr₆O₁₁ into a LaNi₀.₆Fe₀.₄O₃-δ (LNF)/CGO backbone resulted in Rp values as low as 0.074 Ω·cm² at 600°C. dtu.dk Similarly, when infiltrated into a standard LSM-Yttria-Stabilized Zirconia (YSZ) electrode, Pr₆O₁₁ nanoparticles reduced the polarization resistance by approximately 82% at 700°C, achieving values as low as 0.068 Ω·cm². rsc.org These infiltrated electrodes also demonstrate good stability over hundreds of hours of operation. dtu.dk The enhancement is attributed to the creation of additional oxygen ion diffusion pathways and an increase in oxygen surface exchange parameters, which boosts the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). rsc.org
| Backbone Material | Temperature (°C) | Rp (Ω·cm²) - Before Infiltration | Rp (Ω·cm²) - After Pr₆O₁₁ Infiltration | Reference |
|---|---|---|---|---|
| LNF/CGO | 600 | - | 0.074 | dtu.dk |
| LSM/YSZ | 700 | ~0.38 | 0.068 | rsc.org |
| LSM/YSZ | 850 | ~0.06 | 0.018 | rsc.org |
| LSM/CGO | 700 | - | 0.02 | rsc.org |
The high performance of Pr₆O₁₁ as an electrode material is fundamentally linked to its excellent oxygen transport properties. The mixed-valence state of praseodymium (Pr³⁺/Pr⁴⁺) in the Pr₆O₁₁ lattice facilitates high oxygen vacancy concentrations, which are essential for ionic conduction. This results in remarkable oxygen mobility within the material.
Studies measuring the oxygen transport properties have reported an oxygen diffusion coefficient (D*) as high as 3.4 x 10⁻⁸ cm² s⁻¹ and a surface exchange coefficient (k) of 5.4 x 10⁻⁷ cm s⁻¹ at 600°C. researchgate.netresearchgate.net These values signify excellent electrocatalytic properties for the ORR. The ability of the Pr₆O₁₁ lattice to readily store and release oxygen is a key attribute for its catalytic function. The process of densifying Pr₆O₁₁ for accurate measurement of these properties can be challenging due to detrimental phase changes, but specific sintering cycles have been developed to achieve high-density pellets (95%) suitable for these measurements. researchgate.net
When Pr₆O₁₁ is added to Samarium-doped Ceria (Sm₀.₂Ce₀.₈O₁.₉ or SDC), the resulting composite can exhibit superior sintering activity, forming a dense ceramic structure at lower temperatures (e.g., 1250°C). researchgate.net Co-doping ceria with both praseodymium and samarium has been shown to significantly increase ionic conductivity compared to single-doped ceria. researchgate.net For instance, the composition Ce₀.₈Sm₀.₁Pr₀.₁O₁.₉ demonstrated a maximum ionic conductivity of 1.94 x 10⁻² S·cm⁻¹ at 500°C, which is substantially higher than singly doped materials. ias.ac.in This enhancement is attributed to the creation of more oxygen vacancies and faster diffusion of these charge carriers. ias.ac.in The electrochemical catalytic activity of Pr may also play a role in decreasing the polarization at the electrolyte-electrode interface. researchgate.net
Lithium-Ion Batteries and Lithium-Oxygen Batteries (LOBs)
The unique electronic structure and high oxygen ion mobility of Pr₆O₁₁ also make it a candidate for catalysis in advanced battery chemistries, particularly in non-aqueous Lithium-Oxygen Batteries (LOBs). acs.orgnih.gov
In LOBs, the primary challenge is the slow kinetics of the ORR during discharge and the OER during charge, which leads to high overpotentials and poor cycle life. Pr₆O₁₁ is investigated as a cathode catalyst to accelerate these reactions. researchgate.net Its catalytic activity is linked to its 4f electronic structure and its ability to regulate oxygen vacancies (Vₒ). acs.orgnih.gov
Research has shown that creating an appropriate concentration of oxygen vacancies in Pr₆O₁₁ can boost O₂ adsorption/desorption, accelerate electron transport, and lower the energy barrier for the electrochemical reactions. nih.govacs.org Vₒ-rich Pr₆O₁₁ can optimize the reaction pathway by promoting the formation of an intermediate Li₂-ₓO₂ species and influencing the morphology of the final discharge product, lithium peroxide (Li₂O₂). nih.govresearchgate.net By adjusting the Li₂O₂ growth into vertically staggered nanoflakes, the catalyst surface avoids being suffocated, leading to excellent capacity, cycling stability, and rate performance. nih.govacs.org The regulation of these oxygen vacancies can be achieved through controlled calcination of the Pr₆O₁₁ material. acs.org
Oxygen Vacancy Regulation for Enhanced Electrochemical Performance in LOBs
Lithium-oxygen batteries (LOBs) present significant challenges, particularly in finding efficient catalysts to manage the nucleation of the discharge product, lithium peroxide (Li₂O₂). aemree.comnanographenex.com Praseodymium oxide is a notable candidate due to its unique 4f electronic structure and high oxygen ion mobility, which is among the highest of the rare earth oxides. rsc.orgaemree.com By regulating the concentration of oxygen vacancies (Vₒ) in Pr₆O₁₁ through controlled calcination, its catalytic activity can be significantly enhanced. aemree.com
Research has shown that creating a Vₒ-rich Pr₆O₁₁ catalyst can optimize the reaction pathway in LOBs. aemree.com An appropriate concentration of oxygen vacancies boosts the adsorption and desorption of oxygen, accelerates electron transport, and lowers the energy barrier for the electrochemical reactions. rsc.orgaemree.comnanographenex.com Specifically, Vₒ-rich Pr₆O₁₁ facilitates the formation of a Li₂₋ₓO₂ intermediate with metalloid conductivity and directs the growth of Li₂O₂ into vertically staggered nanoflakes. aemree.comnanographenex.com This morphology prevents the catalyst surface from becoming suffocated by the discharge product, leading to superior capacity, cycling stability, and rate performance. rsc.orgaemree.com The creation of Vₒ-rich Pr₆O₁₁ can be confirmed through methods like X-ray diffraction and X-ray photoelectron spectroscopy (XPS). aemree.com
Table 1: Impact of Oxygen Vacancies on Pr₆O₁₁ Catalytic Performance in LOBs
| Feature | Effect of Oxygen Vacancy Regulation | Source |
|---|---|---|
| O₂ Adsorption/Desorption | Boosted | rsc.orgaemree.com |
| Electron Transport | Accelerated | rsc.orgaemree.com |
| Reaction Energy Barrier | Reduced | rsc.orgaemree.com |
| Li₂O₂ Morphology | Vertically staggered nanoflakes | aemree.comnanographenex.com |
| Electrochemical Performance | Enhanced capacity, cycling stability, and rate performance | aemree.comnanographenex.com |
Interfacial Engineering for Improved Cathode Performance in Lithium-Ion Batteries
In the field of lithium-ion batteries (LIBs), improving the performance of cathode materials like LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (NCM) is a critical challenge. Interfacial engineering using Pr₆O₁₁ nanoparticles has emerged as an effective strategy to enhance the stability and kinetics of these cathodes.
Studies involving the modification of NCM523 cathodes with Pr₆O₁₁ nanoparticles have demonstrated significant improvements in electrochemical performance. The Pr₆O₁₁ interface enhances electronic conductivity and boosts ion transport kinetics. Furthermore, it improves the compatibility of the cathode with the electrolyte and helps inhibit the structural degradation of the NCM secondary particles during cycling. This leads to markedly enhanced cycle stability, energy density, and thermal safety. For instance, NCM523 modified with Pr₆O₁₁ showed a capacity retention of 78.5% when tested at 60°C, a notable improvement over the pure NCM electrode. Full cells assembled with a Pr₆O₁₁-modified NCM cathode and a graphite (B72142) anode have also shown excellent performance, with a capacity retention of 86.1% after 1000 cycles.
Table 2: Performance of Pr₆O₁₁-Modified NCM523 Cathodes
| Performance Metric | Temperature | Value | Note |
|---|---|---|---|
| Capacity Retention | 25°C | 77.4% | Compared to unmodified NCM |
| Capacity Retention | 60°C | 78.5% | Compared to unmodified NCM |
| Full Cell Capacity Retention | Room Temperature | 86.1% | After 1000 cycles (NCM-b//graphite) |
Aqueous Zinc-Ion Batteries
Manganese-based oxides are promising cathode materials for aqueous zinc-ion batteries (AZIBs) due to their low cost and high abundance. However, they suffer from issues like the dissolution of the active material and poor structural stability. nanografi.commdpi.com
Pr₆O₁₁-Mn₂O₃ Heterostructures as Cathode Materials
To address the limitations of manganese oxides, researchers have developed hollow octahedral heterostructures of Pr₆O₁₁ and manganese(III) oxide (Mn₂O₃). nanografi.commdpi.com These Pr₆O₁₁-Mn₂O₃ (PrO-MnO) heterostructures are synthesized using a metal-organic framework templating approach. nanografi.commdpi.com The rationally designed hollow structure provides a high number of active sites and facilitates reaction kinetics. mdpi.com The presence of Pr₆O₁₁ effectively suppresses the dissolution of manganese, which in turn stabilizes the Mn₂O₃ structure and contributes to improved electrochemical activity and stability. nanografi.commdpi.com
Interfacial Charge Rearrangement and Ion Transfer Mechanisms in Zinc-Ion Storage
The interface between Pr₆O₁₁ and Mn₂O₃ in the heterostructure plays a crucial role in enhancing zinc-ion storage. mdpi.com Pr₆O₁₁ induces an interfacial charge rearrangement and promotes the transfer of both electrons and ions. nanografi.commdpi.com This improved charge and ion transfer contributes to the enhanced electrochemical activity of the composite cathode. mdpi.com As a result, the PrO-MnO cathode demonstrates excellent rate capabilities and cycling performance. It can deliver a high reversible capacity of 140.8 mAh g⁻¹ after 2000 cycles at a current density of 1 A g⁻¹, significantly outperforming a cathode made of pure Mn₂O₃. nanografi.commdpi.com
Table 3: Electrochemical Performance of PrO-MnO Cathode in AZIBs
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Reversible Capacity | 140.8 mAh g⁻¹ | After 2000 cycles | nanografi.commdpi.com |
| Current Density | 1 A g⁻¹ | - | nanografi.commdpi.com |
| Capacity Retention | 84.2% | After 1000 cycles | nanografi.com |
Hydrogen Storage Materials and Synergistic Dehydrogenation
Praseodymium oxide is also gaining attention for its role in hydrogen-related technologies. While not a hydrogen storage material itself, it acts as a critical component in catalyst systems for hydrogen production (dehydrogenation) and utilization (fuel cells). Praseodymium compounds are known to help improve hydrogen storage materials and are used in solid oxide fuel cells (SOFCs) for efficient energy conversion. aemree.com
The catalytic properties of Pr₆O₁₁ are central to these applications. Pr₆O₁₁ nanoparticles are effective as catalysts in hydrogenation reactions. nanographenex.com In the context of dehydrogenation, Pr₆O₁₁-based materials have shown promise. For instance, cerium-zirconium-praseodymium mixed oxides can catalyze the oxidative dehydrogenation of propane. Research has also been conducted on praseodymium oxide-based catalysts for the dehydration and dehydrogenation of 2-butanol. researchgate.net Furthermore, a highly active Cs₂O/Ru/Pr₆O₁₁ catalyst has been developed for ammonia (B1221849) decomposition, a key process for producing hydrogen. researchgate.net This catalyst demonstrates the potential of Pr₆O₁₁ as a robust support that enhances the activity of other metals for reactions that release hydrogen. researchgate.netrsc.org
Advanced Sensor Technologies Based on Praseodymium Oxide Pr₆o₁₁
Gas Sensing Mechanisms and Transduction Principles
The functionality of Pr₆O₁₁ in gas sensors is realized through different transduction principles, where the interaction between the oxide and the target gas is converted into a measurable signal. Key mechanisms include cataluminescence and potentiometric responses.
Cataluminescence (CTL) Based Gas Sensors (e.g., for Acetophenone (B1666503) Detection)
Cataluminescence (CTL) is a phenomenon where the catalytic oxidation of a substance on the surface of a solid material produces light emission. Praseodymium oxide has been effectively utilized as a sensing material in CTL-based gas sensors for the detection of trace amounts of acetophenone.
The sensing mechanism involves the adsorption and subsequent catalytic oxidation of acetophenone molecules on the surface of nano-Pr₆O₁₁. This exothermic reaction releases energy, part of which is emitted as light. The intensity of this emitted light is proportional to the concentration of the analyte gas. A novel and sensitive gas sensor for acetophenone was developed based on its CTL emission on the surface of nano-praseodymium oxide mdpi.comresearchgate.net. The sensor demonstrated a linear response to acetophenone in the range of 15-280 mg/m³ with a low detection limit of 4 mg/m³ mdpi.comresearchgate.net. The optimal working conditions for this sensor were found to be a temperature of 248 °C, an air flow rate of 230 mL/min, and a detection wavelength of 425 nm nih.gov. The maximum signal-to-noise ratio was observed at this wavelength, even though the maximum emission occurred at 460 nm researchgate.net. This technology shows promise for applications in clinical breath analysis, as acetophenone can be a biomarker for certain diseases mdpi.com.
Solid-State Potentiometric Sensors for Specific Gases (e.g., H₂S)
Solid-state potentiometric sensors measure the difference in electrical potential between a sensing electrode and a reference electrode. This potential difference changes in response to the concentration of a specific gas. Pr₆O₁₁ has been incorporated into the sensing electrode of such devices to enhance their performance in detecting hydrogen sulfide (B99878) (H₂S).
A compact tubular sensor for H₂S detection was designed using a sodium super ionic conductor (NASICON) as the solid electrolyte and a Pr₆O₁₁-doped tin oxide (SnO₂) sensing electrode. The addition of Praseodymium oxide to the tin oxide electrode was found to be crucial for achieving excellent sensing properties. The sensor exhibited a nearly proportional electromotive force (EMF) to the logarithm of the H₂S concentration in the range of 5–50 ppm at an operating temperature of 300 °C, with a sensitivity of 74 mV/decade. The response times were rapid, with the 90% response time being as short as 4 seconds for 50 ppm H₂S. The proposed sensing mechanism involves a mixed potential at the sensing electrode, where the Pr₆O₁₁-doped SnO₂ facilitates the chemical and electrochemical oxidation of H₂S.
Selectivity and Sensitivity Enhancement Strategies in Pr₆O₁₁ Sensors
A critical challenge in gas sensor development is achieving high selectivity (the ability to detect a specific gas in a mixture) and sensitivity (the ability to detect low concentrations). For Pr₆O₁₁-based sensors, several strategies are employed to enhance these parameters.
Doping and Composite Formation: One of the most effective strategies is the doping of Pr₆O₁₁ with other metal oxides or vice versa. As seen in the H₂S sensor, doping SnO₂ with 5 wt% Pr₆O₁₁ significantly improved its sensing characteristics compared to pure SnO₂. Doping can alter the electronic structure, create more active surface sites, and enhance the catalytic activity of the sensing material, thereby improving both sensitivity and selectivity ijrti.org. Dopants can introduce defects like oxygen vacancies, which act as adsorption sites for gas molecules researchgate.net.
Nanostructuring: The use of nanomaterials provides a high surface-area-to-volume ratio, which is a significant advantage for gas sensing. Nano-Pr₆O₁₁ used in the acetophenone CTL sensor demonstrated a strong response due to the increased number of active sites available for the catalytic reaction mdpi.comresearchgate.net. Controlling the morphology and grain size of the nanomaterial can further optimize sensor performance.
Operational Parameter Optimization: Fine-tuning the operating conditions, such as temperature and flow rate, is crucial for maximizing sensor performance. For the CTL-based acetophenone sensor, the selectivity was high under optimized conditions, with no or weak responses to potential interfering compounds like alcohols, aldehydes, and benzenes mdpi.comresearchgate.net. Each gas has an optimal temperature at which its adsorption and reaction on the sensor surface are most favorable, allowing for temperature-based selectivity enhancement.
Below is a data table summarizing the performance of a Pr₆O₁₁-based cataluminescence sensor for acetophenone detection.
| Parameter | Value | Reference |
| Analyte | Acetophenone | mdpi.com |
| Linear Range | 15-280 mg/m³ (2.8-52 ppm) | mdpi.comresearchgate.net |
| Limit of Detection (S/N=3) | 4 mg/m³ (0.7 ppm) | mdpi.comresearchgate.net |
| Optimal Temperature | 248 °C | nih.gov |
| Optimal Wavelength | 425 nm | researchgate.net |
| Correlation Coefficient (R²) | 0.9968 | mdpi.comresearchgate.net |
This table showcases the high sensitivity and linearity achieved through the use of nano-Pr₆O₁₁ in a CTL sensing platform.
The following table presents the response and recovery times of a Pr₆O₁₁-doped SnO₂ potentiometric sensor for H₂S.
| H₂S Concentration (ppm) | 90% Response Time (s) | Recovery Time (s) | Reference |
| 5 | 8 | 12 | ijrti.org |
| 20 | 6 | 18 | ijrti.org |
| 50 | 4 | 30 | ijrti.org |
This data highlights the rapid response kinetics of the sensor, a key factor for real-time monitoring applications.
Integration of Pr₆O₁₁ in Chemoresistive Sensing Platforms
Chemoresistive sensors are a class of gas sensors that operate based on the change in electrical resistance of a sensing material upon exposure to a target gas. While pure Pr₆O₁₁ has shown potential for detecting volatile organic compounds (VOCs), its primary use in chemoresistive platforms has been as a component in composite materials or solid solutions to enhance the sensing properties of other metal oxides.
For instance, a solid solution of Praseodymium, Iron, and Titanium oxides (PrFeTiO₅), synthesized using Pr₆O₁₁ as a precursor, has been investigated for the chemoresistive detection of ethanol, acetone, and acetaldehyde (B116499) mdpi.comresearchgate.net. In this context, Pr₆O₁₁ contributes to the formation of a complex oxide with tailored structural and functional properties. The goal of creating such solid solutions is to merge the qualities of different metal oxides to create diverse active sites on the sensor's surface, thereby tuning its sensing properties.
The general mechanism for n-type metal oxide chemoresistive sensors involves the adsorption of oxygen from the air onto the semiconductor surface, which traps electrons from the conduction band and creates a high-resistance depletion layer. When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and thus decreasing the sensor's resistance. For p-type semiconductors, the mechanism is reversed. The integration of Praseodymium oxide can influence this process by modifying the charge carrier concentration and enhancing the catalytic oxidation of the target VOCs on the sensor surface. Research in this area aims to develop cost-effective and printable chemoresistive sensors for a wide range of applications, from environmental monitoring to medical diagnostics mdpi.comresearchgate.net.
Praseodymium Oxide Pr₆o₁₁ in Advanced Functional Materials and Nanotechnology
Nanomaterial Architectures and Their Functionalization
The advancement of nanotechnology has enabled the precise engineering of praseodymium oxide (Pr₆O₁₁) into a variety of nanomaterial architectures, each with tailored properties for specific high-tech applications. The ability to control the size, shape, and structure of Pr₆O₁₁ at the nanoscale is crucial for harnessing its full potential in functional materials.
Engineering of Nanoparticles, Nanorods, and Nanotubes for Specific Applications
The synthesis of Pr₆O₁₁ nanomaterials can be achieved through several methods, including solid-state reactions, precipitation, and microwave-assisted hydrothermal processes. researchgate.net A common and crucial step in many of these synthesis routes is calcination, which involves heating a precursor material in air to produce the crystalline Pr₆O₁₁ nanoparticles. nanografi.com The physical characteristics of the resulting nanoparticles are highly dependent on the conditions of this calcination process. nanografi.com
Researchers have successfully fabricated various forms of Pr₆O₁₁ nanomaterials, such as nanoparticles, nanorods, and nanofibers, to enhance their functional properties for a range of applications. researchgate.netsemanticscholar.org
Nanoparticles : Well-crystallized Pr₆O₁₁ nanoparticles have been synthesized using a modified polyol process followed by calcination. semanticscholar.org These nanoparticles can serve as fundamental building blocks for more complex structures. semanticscholar.org The size of these nanocrystalline particles can be controlled through the synthesis parameters. acs.org
Nanorods : Pr₆O₁₁ nanorods can be produced by calcining praseodymium hydroxide (B78521) (Pr(OH)₃) nanorods, which are themselves synthesized via methods like the ammonia-diffusion process or microwave-assisted hydrothermal techniques. researchgate.net For example, a microwave-assisted hydrothermal method has been used to create Pr(OH)₃ nanorods with uniform diameters of approximately 12 nm and lengths varying from 50 to 220 nm. These are then converted to Pr₆O₁₁ nanorods through calcination. researchgate.net These nanorod structures are investigated for their potential in enhancing catalytic activities. researchgate.net
Nanofibers : The electrospinning technique has been employed to create Pr₆O₁₁ nanofibers. researchgate.net Morphological analysis of these nanofibers has shown them to have lengths of several hundred nanometers and diameters of about 20 nm. researchgate.net
The engineering of these distinct morphologies is driven by the specific requirements of their intended applications, which include catalysis and advanced electronics. azonano.comsamaterials.com The mixed-valence state of praseodymium ions (Pr³⁺ and Pr⁴⁺) within the Pr₆O₁₁ structure is a key characteristic that makes these nanomaterials particularly useful for catalytic applications. nanografi.com
Table 1: Synthesis Methods and Morphologies of Pr₆O₁₁ Nanomaterials
| Nanomaterial Type | Synthesis Method(s) | Precursor Material | Key Characteristics |
|---|---|---|---|
| Nanoparticles | Modified Polyol Process & Calcination semanticscholar.org | Praseodymium Nitrate (B79036) semanticscholar.org | Slightly agglomerated nanocrystalline particles. semanticscholar.org |
| Nanorods | Microwave-Assisted Hydrothermal & Calcination researchgate.net | Praseodymium Hydroxide researchgate.net | Uniform diameter (~12 nm), variable length (50-220 nm). researchgate.net |
| Nanofibers | Electrospinning & Annealing researchgate.net | Not Specified | Fiber length in several 100nm, diameter of ~20nm. researchgate.net |
Fabrication of Hollow Structures and Hierarchical Architectures
Beyond simple nanoparticles and nanorods, researchers are exploring the fabrication of more complex Pr₆O₁₁ structures, such as hollow and hierarchical architectures. These advanced designs offer unique properties like increased surface area and improved accessibility for reactants, which are highly beneficial for applications in catalysis and gas sensing.
One approach to creating these structures involves using templates. For instance, hollow microspheres with a hierarchical structure can be prepared using a hydrothermal method with specific reagents to form a precursor, which is then calcined to create the final hollow structure. google.com Another technique combines atomic layer deposition with the selective removal of a polymer template to create freestanding hollow fiber structures. rsc.org
Functionalization of other material architectures with Pr₆O₁₁ is also a key area of research. For example, tin oxide (SnO₂) flower-like architectures have been functionalized with Pr₆O₁₁ using a one-step hydrothermal method. This process results in a hierarchical structure where Pr₆O₁₁ enhances the material's gas-sensing capabilities.
Magnetic Material Development with Pr₆O₁₁
Praseodymium oxide is a significant component in the development of advanced magnetic materials, particularly in the formulation of high-performance permanent magnets. hsmagnets.com These magnets are essential in a wide array of modern technologies. pe.org.pl
Thin films of Praseodymium Oxide are noted for their magnetic properties, which makes them suitable for applications in magnetic memory devices and sensors. samaterials.com
Applications in Magnetic Memory Devices and Sensors
The magnetic properties of Pr₆O₁₁ make it a valuable material for data storage and sensor technologies. azonano.comsamaterials.com In the realm of magnetic data storage, materials are magnetized in different directions to represent the binary digits (0s and 1s) of digital information. hyab.com These magnetic states can be written and read by magnetic sensors. hyab.com
Praseodymium is a component of rare-earth permanent magnets, such as those based on neodymium (NdFeB) and samarium-cobalt (B12055056) (SmCo), which are utilized in high-performance data storage devices. hsmagnets.comhyab.com While ferrite (B1171679) magnets are common, rare-earth magnets offer superior magnetic strength. hsmagnets.com The role of the permanent magnet in a sensor is to provide a stable magnetic field. hsmagnets.com
The development of new magnetic materials like Pr₆O₁₁ is crucial for increasing data storage density. newatlas.com Thin films of Pr₆O₁₁ are specifically noted for their potential applications in magnetic memory devices, sensors, and magnetic tunneling structures. samaterials.com Furthermore, nano-sized Pr₆O₁₁ has been utilized in the development of sensitive gas sensors that operate based on cataluminescence. researchgate.net
Optical Applications of Pr₆O₁₁
Praseodymium oxide is recognized for its unique optical properties, which allow for its use in a variety of applications, including specialized glass and luminescent materials. uji.es It is a component in didymium glass, used in welder's goggles, and serves as a yellow colorant for glass and ceramics. nanografi.com
Luminescence Properties and Mechanisms
Praseodymium oxide exhibits photoluminescence, the emission of light after absorbing photons. wikipedia.org This property is being explored for applications in areas like optical temperature sensors and medical therapies. concordia.canih.gov
When doped into other materials, such as yttria-stabilized zirconia (YSZ), Pr₆O₁₁ can induce strong absorption of blue light. researchgate.net Under excitation, for example at 450 nm, these materials can exhibit multiple emission peaks in the visible and near-infrared regions. researchgate.net
A study on Pr-doped YSZ single crystals identified five distinct emission peaks at the following wavelengths:
565 nm
588 nm
614 nm
638 nm
716 nm
The optimal luminescence was observed at a specific doping concentration (0.15 mol% Pr₆O₁₁), with higher concentrations leading to a quenching, or reduction, of the luminescence. researchgate.net In some host materials, Pr³⁺ ions can produce a dominant red luminescence. nih.gov
The luminescence mechanism in praseodymium-doped materials can be complex, involving charge transfer states that influence the emission spectra. nih.gov The local crystalline environment around the praseodymium ions can also significantly affect the photoluminescence intensity. nih.gov Research into the luminescence of Pr₆O₁₁ is ongoing, with the goal of developing more efficient phosphors and other light-emitting materials.
Table 2: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Praseodymium Oxide | Pr₆O₁₁ |
| Praseodymium(III) Oxide | Pr₂O₃ |
| Praseodymium(IV) Oxide | PrO₂ |
| Praseodymium Hydroxide | Pr(OH)₃ |
| Tin Oxide | SnO₂ |
| Yttria-Stabilized Zirconia | YSZ |
| Neodymium Iron Boron | NdFeB |
Pr₆O₁₁ Thin Films for Optical Coatings and Filters
Praseodymium oxide (Pr₆O₁₁) is utilized in the fabrication of thin films for optical coatings and filters, where its specific optical properties can be harnessed to manipulate light. alcatechnology.com Thin-film optical filters are designed to transmit and reflect specific wavelength ranges, and the composition of the film material is critical to achieving the desired performance. alcatechnology.comsolarisoptics.eu When incorporated into thin films, Pr₆O₁₁ can alter the refractive index and bandgap energy of the material, thereby influencing its interaction with light.
Research has shown that embedding Pr₆O₁₁ nanoparticles into a polymer matrix, such as polyvinyl alcohol (PVA), can significantly modify the optical characteristics of the resulting film. researchgate.net The addition of Pr₆O₁₁ nanoparticles has been observed to increase the refractive index and reduce the bandgap energy of the PVA matrix. researchgate.net For instance, adding 4 wt.% of Pr₆O₁₁ nanoparticles can increase the refractive index to 2.0902 and lower the direct/indirect bandgap energy to 4.51/2.13 eV. researchgate.net These changes demonstrate the potential of Pr₆O₁₁-containing composites for applications in optical materials. researchgate.net The ability to tune these properties makes Pr₆O₁₁ a candidate for specialized optical filters and coatings where specific light absorption and transmission characteristics are required. gznanocrystal.com
Table 1: Effect of Pr₆O₁₁ Nanoparticles on PVA Film Optical Properties
This table summarizes the changes in optical properties of a Polyvinyl Alcohol (PVA) film upon the addition of Praseodymium Oxide nanoparticles.
| Property | Pure PVA Film | PVA Film + 4 wt.% Pr₆O₁₁ | Source |
| Direct Bandgap Energy | --- | 4.51 eV | researchgate.net |
| Indirect Bandgap Energy | --- | 2.13 eV | researchgate.net |
| Refractive Index | --- | 2.0902 | researchgate.net |
Electronic and Dielectric Device Applications
Praseodymium oxide (Pr₆O₁₁) is investigated as a high-dielectric-constant (high-k) material for applications in microelectronics and capacitors. researchgate.net Materials with a high dielectric constant are essential for manufacturing stable, high-capacitance electronic components. researchgate.netkhanacademy.org Due to its high dielectric constant, Pr₆O₁₁ is considered a prospective gate dielectric material for advanced metal-oxide-semiconductor devices. researchgate.net
Studies on Pr₆O₁₁ nanorods have reported a dielectric constant of approximately 4000 at a frequency of 1 kHz. researchgate.net Furthermore, the incorporation of Pr₆O₁₁ into other ceramic systems has been shown to improve their electrical properties. When used as a substituent for Barium Oxide (BaO) in BaTiZrO₅ ceramics, Pr₆O₁₁ can enhance the physical properties of the material. researchgate.net Research indicates that such substitutions can lead to an increase in the breakdown field, AC resistivity, and dielectric constant, making these ceramics more suitable for various technological applications. researchgate.net The increase in AC resistivity is attributed to the formation of poor-conductive grain boundaries and an increase in the average crystallite size. researchgate.net These characteristics highlight the potential of Pr₆O₁₁ to function as an effective insulating or dielectric layer in electronic components like capacitors. researchgate.netresearchgate.net
Table 2: Dielectric and Electrical Properties of Pr₆O₁₁ and Doped Ceramics
This table presents key dielectric and electrical data for Praseodymium Oxide nanostructures and ceramics doped with the compound.
| Material System | Property | Value | Conditions | Source |
| Pr₆O₁₁ Nanorods | Dielectric Constant | ~4000 | 1 kHz | researchgate.net |
| BaTiZrO₅ Ceramic | Dielectric Constant | Maximum at 0.6 mol% Pr₆O₁₁ | Frequency Dependent | researchgate.net |
| BaTiZrO₅ Ceramic | AC Resistivity | Maximum at 0.5 mol% Pr₆O₁₁ | --- | researchgate.net |
High-Temperature Ceramic and Composite Materials
Praseodymium oxide is a highly refractory inorganic compound, a characteristic that makes it suitable for use in high-temperature ceramic and composite materials. attelements.comedge-techind.com Refractory materials are essential in applications that involve extreme heat, as they must remain stable and resist degradation. rhp.at The inherent stability of rare earth oxides makes them valuable components in the formulation of advanced ceramic structures. edge-techind.com
The exceptional thermal properties of Pr₆O₁₁ make it a strong candidate for applications in thermal barrier coatings (TBCs) and other refractory materials. attelements.com TBCs are critical in high-temperature environments, such as in aerospace engineering, to protect components from heat-induced failure. rhp.at Pr₆O₁₁ has a very high melting point of 2,650°C and a boiling point of 4,160°C. attelements.com This high refractoriness, combined with its high resistance to oxidation, allows it to be used as a coating material on metals and other substrates exposed to extreme temperatures. attelements.com Its stability under such conditions is a key requirement for ultra-high-temperature ceramics (UHTCs), which are designed to operate reliably in demanding applications like the leading edges of hypersonic vehicles. nasa.gov
Table 3: High-Temperature Physical Properties of Praseodymium Oxide (Pr₆O₁₁)
This table details the key thermal properties of Praseodymium Oxide that make it suitable for refractory and thermal barrier applications.
| Property | Value | Source |
| Melting Point | 2,650°C | attelements.com |
| Boiling Point | 4,160°C | attelements.com |
| Key Characteristics | Highly refractory, High resistance to oxidation | attelements.com |
Surface Chemistry and Interface Engineering of Praseodymium Oxide Pr₆o₁₁
Surface Adsorption and Reaction Mechanisms on Pr₆O₁₁ Surfaces
The catalytic activity of Pr₆O₁₁ is fundamentally governed by the adsorption of reactant molecules onto its surface and the subsequent reaction pathways. The oxidation of carbon monoxide (CO) is a well-studied example that illustrates these surface phenomena. The surface of Pr₆O₁₁ inherently possesses Lewis acid sites, which have been identified through Fourier-transform infrared spectroscopy (FTIR) of adsorbed CO. ekb.eg
The reaction mechanism for CO oxidation on Pr₆O₁₁ involves several steps. Initially, CO molecules from the gas phase adsorb onto the catalyst surface. wikipedia.orgacs.org Infrared spectroscopy studies have shown that after synthesis, the oxide surface is often covered with monodentate carbonate species. acs.org During the catalytic process, CO adsorbs and forms a bidentate carbonate intermediate, which then transforms into a more stable monodentate carbonate. wikipedia.orgacs.org This monodentate species finally decomposes and desorbs from the surface as carbon dioxide (CO₂), completing the catalytic cycle. acs.org The lattice oxygen and isolated point defects within the Pr₆O₁₁ structure are believed to play a crucial role in this oxidation process. researchgate.net
| Step | Description | Key Surface Species |
|---|---|---|
| 1 | Adsorption of CO onto the Pr₆O₁₁ surface. | Adsorbed CO |
| 2 | Formation of a bidentate carbonate intermediate. | Bidentate Carbonate |
| 3 | Transformation into a monodentate carbonate. | Monodentate Carbonate |
| 4 | Decomposition of the carbonate and desorption of CO₂. | Gaseous CO₂ |
Design and Fabrication of Pr₆O₁₁ Heterostructures and Interfaces
Creating heterostructures and interfaces involving Pr₆O₁₁ is a key strategy for harnessing its properties and creating synergistic effects with other materials. Various fabrication techniques are employed to design these complex architectures, ranging from simple calcination to more advanced deposition methods.
A common approach involves the synthesis of Pr(OH)₃ nanorods, which are then converted into Pr₆O₁₁ nanorods via calcination in air at temperatures around 600°C. nih.gov These nanorods can serve as a support for noble metal nanoparticles, creating catalytically active heterostructures. For example, Au/Pr₆O₁₁ nanorods have been fabricated by loading gold onto the oxide nanorods using a gold precursor like HAuCl₄, followed by chemical reduction with NaBH₄. nih.gov Similarly, Ag/Pr₆O₁₁ heterostructures are prepared by depositing silver onto the nanorods. researchgate.net
Other methods include wetness impregnation, where a support material like MCM-41 or alumina (B75360) is impregnated with a solution of a praseodymium salt, followed by drying and calcination. researchgate.netmdpi.com For carbon-based heterostructures like Pr₆O₁₁@C, a co-flocculation method can be used where Pr(OH)₃ and an organic carbon source are precipitated together and then calcined in an inert atmosphere. mdpi.com Furthermore, simple annealing has been used to form Pr₆O₁₁ nanoparticles on the surface of a Pt-Pr alloy, creating a composite catalyst. acs.org
| Heterostructure | Components | Fabrication Method | Reference |
|---|---|---|---|
| Au/Pr₆O₁₁ | Gold nanoparticles on Pr₆O₁₁ nanorods | Calcination of Pr(OH)₃ followed by deposition and chemical reduction of Au | nih.gov |
| Ag/Pr₆O₁₁/CaTiO₃ | Ag nanoparticles, Pr₆O₁₁ layer, CaTiO₃ support | Impregnation and calcination | kyoto-u.ac.jp |
| Pt-Pr/Pr₆O₁₁ | Pr₆O₁₁ nanoparticles on Pt-Pr alloy | Alloy synthesis followed by annealing | acs.org |
| Pr₆O₁₁@C | Pr₆O₁₁ core with a carbon shell | Co-flocculation of Pr(OH)₃ and organic precursor, followed by calcination | mdpi.com |
| Pr₆O₁₁/Al₂O₃ | Praseodymium oxide species on alumina | Wetness impregnation | researchgate.net |
Oxygen Vacancy Engineering at Surfaces and Interfaces for Tunable Reactivity
Praseodymium oxide is notable among rare earth oxides for its high oxygen ion mobility, which facilitates the formation of oxygen vacancies (Vₒ). acs.orgnih.gov These vacancies are point defects in the crystal lattice where an oxygen atom is missing, and they are critical to the catalytic and electronic properties of the material. Engineering the concentration of these vacancies at surfaces and interfaces allows for the tuning of Pr₆O₁₁'s chemical reactivity.
The concentration of oxygen vacancies can be controlled through methods such as calcination under specific temperatures and atmospheres. acs.orgnih.govresearchgate.net For instance, research has shown that feasible calcination can regulate Vₒ concentrations, which can be confirmed by techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net An appropriate concentration of oxygen vacancies has been found to enhance O₂ adsorption and desorption, improve electron transport, and lower the energy barrier for reactions. acs.orgnih.govresearchgate.net In the context of lithium-oxygen batteries, Vₒ-rich Pr₆O₁₁ helps to optimize the reaction pathway. acs.orgnih.gov
In another application, exceptionally high oxygen vacancy concentrations (up to 74%) have been achieved in Pr₆O₁₁ used as a catalyst support for ammonia (B1221849) synthesis. rsc.org This was accomplished by introducing high-index facets through the regrowth of a Pr(OH)₃ precursor, which results in abundant oxygen vacancies in the final oxide structure. rsc.org These vacancies are crucial for the catalyst's high activity and stability. rsc.org
| Catalyst System | Key Engineering Strategy | Resulting Vₒ Concentration | Impact on Reactivity | Reference |
|---|---|---|---|---|
| Ru/Pr₆O₁₁-L | Introduction of high-index facets | 24.4% (surface) | Achieved ammonia production rate of 4.4 mmol·g⁻¹·h⁻¹ | rsc.orgrsc.org |
| Ru/Pr₆O₁₁-M | Introduction of high-index facets | 20.6% (surface) | Lower comparative performance | rsc.org |
| Ru/Pr₆O₁₁-S | Introduction of high-index facets | 14.3% (surface) | Lower comparative performance | rsc.org |
| Vₒ-rich Pr₆O₁₁ | Controlled calcination | Not quantified | Boosted O₂ adsorption/desorption and electron transport for Li-O₂ batteries | acs.orgnih.gov |
Doping and Surface Modification Strategies for Functional Enhancement
The functionality of Pr₆O₁₁ can be further enhanced by introducing foreign elements (doping) or by chemically altering its surface (surface modification). These strategies aim to alter the electronic structure, create defects, improve stability, or introduce new active sites.
Doping: Doping Pr₆O₁₁ can significantly improve its catalytic performance. For example, when used as a support for ruthenium (Ru) catalysts in ammonia decomposition, doping Pr₆O₁₁ with basic alkali metal oxides, particularly Cs₂O, leads to higher NH₃ conversions than the undoped support. researchgate.net The choice of dopant is critical, as elements with lower basicity did not show a similar promotional effect. researchgate.net Doping with other rare-earth elements, such as Europium (Eu³⁺), has been explored to modify the bandgap energy, which is relevant for photocatalytic applications. researchgate.net
| Strategy | Material System | Method | Functional Enhancement | Reference |
|---|---|---|---|---|
| Doping | Cs₂O-doped Ru/Pr₆O₁₁ | Impregnation | Enhanced NH₃ conversion in ammonia decomposition | researchgate.net |
| Doping | Eu³⁺-doped Pr₆O₁₁ | Sol-Gel / Flame Spray Pyrolysis | Altered bandgap energy for optical applications | researchgate.net |
| Surface Modification | Pr₆O₁₁-modified clinoptilolite zeolite | Impregnation | Increased octane (B31449) number in gasoline via hydrocarbon cracking | e3s-conferences.org |
| Surface Modification | Praseodymium-modified Magnesium alloy | Ion Implantation | Improved corrosion resistance | researchgate.net |
| Surface Modification | Praseodymium oxide on MCM-41 | Wetness Impregnation | Enhanced catalyst stability by gasifying carbon deposits | mdpi.com |
Long Term Stability and Degradation Mechanisms of Praseodymium Oxide Pr₆o₁₁ Based Systems
Thermal Stability of Pr₆O₁₁ under High-Temperature Environments
Praseodymium oxide (Pr₆O₁₁) is generally considered the most stable oxide of praseodymium under ambient conditions and is thermally stable up to approximately 1000°C in air. However, its behavior at elevated temperatures is complex and highly dependent on the atmosphere and the rate of temperature change. The praseodymium-oxygen system features a homologous series of intermediate oxides (PrₙO₂ₙ₋₂), and transitions between these phases can occur upon heating and cooling.
Research indicates that the final decomposition product at 1400°C is Pr₆O₁₁, irrespective of the starting praseodymium compound, such as Pr₂O₃ or Pr(OH)₃. However, contradictions exist in the literature regarding specific transition temperatures. Some studies suggest a transformation to Pr₂O₃ at temperatures as low as 350°C, while others find Pr₆O₁₁ to be the stable phase at much higher temperatures. This discrepancy is often attributed to the high mobility of oxygen within the lattice and the influence of the experimental atmosphere. The cooling rate after high-temperature exposure significantly impacts the final crystalline phase observed, with rapid quenching being necessary to "freeze" high-temperature phases.
The decomposition pathway and final product are also influenced by the surrounding atmosphere. For instance, when praseodymium acetate (B1210297) is decomposed at 700°C, the final product is Pr₆O₁₁ in both oxygen (O₂) and nitrogen (N₂) atmospheres, but in a hydrogen (H₂) atmosphere, the product is a mix of Pr₆O₁₁ and Pr₂O₃.
Table 10.1: Thermal Decomposition Products of Praseodymium Compounds under Various Conditions
| Starting Material | Temperature (°C) | Atmosphere | Final Product(s) | Reference |
|---|---|---|---|---|
| Praseodymium Acetate | 700 | O₂ | Pr₆O₁₁ | dtu.dk |
| Praseodymium Acetate | 700 | N₂ | Pr₆O₁₁ | dtu.dk |
| Praseodymium Acetate | 700 | H₂ | Pr₆O₁₁ and Pr₂O₃ | dtu.dk |
| Various (Pr₂O₃, Pr(OH)₃, etc.) | 1400 | Air | Pr₆O₁₁ | cnrs.frktu.edu.tr |
Electrochemical Degradation Pathways in Energy Conversion Devices
In energy conversion devices like SOFCs, Pr₆O₁₁ is explored for its catalytic activity and high oxygen ion conductivity. However, several degradation pathways limit its long-term performance and stability when used as a pure functional layer.
A primary degradation mechanism is its chemical reactivity with common electrolyte materials. At the high sintering temperatures (≥1000°C) often required to ensure good adhesion, Pr₆O₁₁ can react with yttria-stabilized zirconia (YSZ), a standard electrolyte, to form an insulating secondary phase, praseodymium zirconate (Pr₂Zr₂O₇) dtu.dk. This phase formation increases the cell's resistance and leads to significant performance degradation dtu.dk.
Another critical issue is the high thermal expansion coefficient (TEC) of Pr₆O₁₁, which is approximately 21.8 x 10⁻⁶ K⁻¹ dtu.dk. This value is significantly higher than that of typical electrolyte materials like YSZ (around 10-12 x 10⁻⁶ K⁻¹). This TEC mismatch generates substantial thermomechanical stress at the electrode-electrolyte interface during thermal cycling, which can lead to cracking, delamination, and eventual failure of the cell dtu.dk.
Furthermore, Pr₆O₁₁ undergoes polymorphic phase transitions upon heating. These transitions are associated with significant changes in lattice volume, which compromise the mechanical and structural integrity of the electrode under operating conditions dtu.dk. The use of Pr₆O₁₁ as a pure electrode is also hampered by its relatively low electronic conductivity (approximately 0.5 S cm⁻¹ at 700°C) dtu.dk. While infiltration of Pr₆O₁₁ nanoparticles into a more stable, conductive backbone (like La₀.₈Sr₀.₂MnO₃-δ) can mitigate some of these issues and enhance performance, these intrinsic properties constitute the primary electrochemical degradation pathways for pure or bulk Pr₆O₁₁ systems dtu.dk.
Structural Stability and Morphological Changes under Operating Conditions
Pr₆O₁₁ possesses a cubic fluorite-type crystal structure (space group Fm-3m). The structural and morphological characteristics of Pr₆O₁₁ powders, such as crystallite size, lattice strain, and particle shape, are highly dependent on the synthesis method and subsequent thermal treatments. For example, the crystallite size of Pr₆O₁₁ powder increases significantly with the calcination temperature.
Table 10.2: Effect of Calcination Temperature on Pr₆O₁₁ Crystallite Size
| Calcination Temperature (°C) for 1 hr | Average Crystallite Size (nm) | Reference |
|---|---|---|
| 400 | ~5 | nih.gov |
| 500 | ~10 | nih.gov |
| 600 | ~20 | nih.gov |
| 700 | ~30 | nih.gov |
| 800 | ~40 | nih.gov |
Chemical Stability and Resistance to Acidic Environments
Praseodymium oxide is chemically classified as a basic anhydride. It is stable and insoluble in water but demonstrates reactivity with strong acids osti.govinl.gov. This lack of stability in acidic media is a key chemical property.
When Pr₆O₁₁ is exposed to strong acids, it dissolves through a redox reaction. The mixed-valence state of praseodymium (Pr³⁺/Pr⁴⁺) in the oxide is reduced, and the praseodymium dissolves into the solution exclusively as the pale green Pr³⁺ ion researchgate.net. The specific products of the reaction depend on the acid used.
Reaction with Sulfuric Acid (H₂SO₄): Praseodymium metal readily dissolves in dilute sulfuric acid to form solutions containing the green aquated Pr(III) ion and hydrogen gas researchgate.net. The reaction for the oxide is as follows: Pr₆O₁₁ + 9H₂SO₄ → 3Pr₂(SO₄)₃ + 9H₂O + O₂ researchgate.net
Reaction with Hydrochloric Acid (HCl): The reaction with HCl also yields the Pr³⁺ ion in solution, but produces chlorine gas instead of oxygen due to the oxidation of chloride ions.
Reaction with Nitric Acid (HNO₃): Dilute nitric acid dissolves Pr₆O₁₁ readily, accompanied by vigorous bubbling researchgate.net.
Studies on the dissolution regularities of praseodymium oxides have shown that the extent of dissolution increases in the acid series of nitric < hydrochloric < sulfuric acid semanticscholar.org. This reactivity makes Pr₆O₁₁ unsuitable for applications involving direct, prolonged contact with acidic environments.
Future Research Directions and Perspectives on Praseodymium Oxide Pr₆o₁₁
Rational Design and Advanced Manufacturing of Pr₆O₁₁ Nanostructures for Tailored Applications
The future of Pr₆O₁₁-based technologies heavily relies on the ability to precisely control its structure at the nanoscale. The rational design and synthesis of nanostructures with specific morphologies, sizes, and crystal facets are paramount for enhancing their performance in targeted applications such as catalysis, sensing, and energy storage.
Advanced synthesis techniques are moving beyond traditional solid-state reactions to offer greater control over the final product. Methods like hydrothermal synthesis, sol-gel processes, the citrate method, and the modified Pechini method have been successfully employed to create nanocrystalline Pr₆O₁₁ with domain sizes in the tens of nanometers. researchgate.netacs.org Research has shown that the synthesis method directly influences properties like oxygen ion mobility, which in turn affects catalytic activity. acs.org For instance, nanostructured Pr₆O₁₁ prepared through these advanced methods exhibits higher catalytic activity for CO oxidation compared to its commercial bulk counterpart. acs.org
Future work will focus on refining these techniques to achieve even greater control. For example, the molar ratios of precursors in a novel solvent-less synthesis route have been shown to dramatically affect the morphology and particle size of the resulting Pr₆O₁₁ nanostructures. The ability to selectively synthesize specific morphologies, such as nanorods, nanotubes, or porous spheres, is a key objective. researchgate.netresearchgate.net The morphology of nanostructures can significantly influence their catalytic performance by exposing different crystal planes and increasing the number of active sites. purdue.eduberkeley.edu The development of techniques like pulsed laser ablation in liquid (PLAL) could offer facile and green routes to generate diverse nanostructures by controlling the reaction between laser-generated nanodroplets and the liquid medium. researchmap.jp
Table 1: Advanced Synthesis Methods for Pr₆O₁₁ Nanostructures and Their Impact
| Synthesis Method | Key Advantages | Resulting Nanostructure Properties | Targeted Applications |
| Hydrothermal | Good control over morphology, high purity | Nanorods, sphere-like particles rgnpublications.comresearchgate.net | Catalysis, Energy Storage |
| Sol-Gel | Homogeneous mixing, lower crystallization temp. | Small nanocrystalline domains (~10 nm) researchgate.netacs.org | Catalysis (CO Oxidation) |
| Citrate/Pechini | Good stoichiometric control, uniform particles | Nanocrystalline powders researchgate.netacs.org | Catalysis |
| Solvent-less | Simple, efficient, environmentally friendly | Controllable morphology and particle size researchgate.net | Photocatalysis |
The ultimate goal is to establish clear structure-property relationships that enable the a priori design of Pr₆O₁₁ nanostructures optimized for a specific function, whether it be maximizing surface area for a catalyst or tuning bandgap properties for a photocatalyst.
Integration of Pr₆O₁₁ in Multifunctional Hybrid Systems and Devices
The true potential of Pr₆O₁₁ may be realized not in isolation, but as a critical component within multifunctional hybrid materials and integrated devices. By combining Pr₆O₁₁ with other materials such as polymers, metals, or other oxides, researchers can create composites with synergistic properties that surpass those of the individual components.
In the realm of electronics and energy storage, Pr₆O₁₁/polypyrrole nanocomposites are being investigated for electrochemical applications, leveraging the high electrical conductivity of the oxide that arises from its mixed-valence states. researchgate.netresearchgate.net Its high dielectric constant also makes it a candidate for use in metal-oxide-semiconductor (MOS) structures and other electronic devices. researchgate.net The challenge lies in developing fabrication methods that ensure a seamless interface and optimal interaction between Pr₆O₁₁ and the other materials in the hybrid system.
Future integrated devices could incorporate Pr₆O₁₁ as a sensing layer, a catalytic converter, and an electronic component simultaneously. For instance, its sensitivity to oxygen concentrations could be harnessed in advanced gas sensors, while its catalytic properties could be used for in-situ remediation of pollutants.
Development of Advanced Computational Models for Predictive Materials Discovery
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The future of materials science, including for rare-earth oxides like Pr₆O₁₁, lies in the integration of advanced computational modeling and machine learning to accelerate the discovery and design of new materials with desired properties.
Density Functional Theory (DFT) has become a powerful tool for understanding the fundamental electronic and structural properties of materials. aps.orgnih.gov DFT calculations can be used to investigate reaction mechanisms at the atomic level, such as the role of active oxygen sites on Pr₆O₁₁ catalysts in soot oxidation. researchgate.net This theoretical insight is invaluable for rationally designing more efficient catalysts. Future DFT studies will likely focus on modeling complex interfaces in Pr₆O₁₁ hybrid systems and predicting the electronic and optical properties of novel nanostructures.
Beyond DFT, machine learning (ML) is emerging as a transformative approach in materials science. labmanager.com Researchers are now training ML models on large datasets of known materials to predict the properties and stability of new, undiscovered compounds. sciencedaily.com For rare-earth systems, ML models have been successfully developed to predict formation enthalpies, guiding the synthesis of novel materials. researchgate.netresearchgate.net This data-driven approach can rapidly screen vast numbers of potential compositions to identify promising candidates for specific applications, such as new electrolytes for solid oxide fuel cells. labmanager.com Deep neural networks are also being trained to predict the outcomes of complex processes like solvent extraction for rare-earth separation, which could accelerate the discovery of more efficient purification ligands. acs.org
The synergy between high-throughput DFT calculations and ML will create a powerful predictive framework. This will allow researchers to design novel Pr₆O₁₁-based materials in silico before committing to costly and time-intensive experimental synthesis, dramatically accelerating the pace of innovation.
Scalable Synthesis and Commercialization Challenges for Pr₆O₁₁ Based Technologies
For Pr₆O₁₁-based technologies to move from the laboratory to the marketplace, significant challenges related to scalable production and commercialization must be addressed. While numerous methods exist for synthesizing Pr₆O₁₁ nanoparticles at the lab scale, many are not easily transferable to industrial production. rgnpublications.comresearchgate.net
Scalability and Cost: A primary challenge is the development of synthesis methods that are not only scalable but also cost-effective and environmentally sustainable. hilarispublisher.com While methods like co-precipitation and solvothermal synthesis can produce high-quality nanoparticles, they can be difficult to scale up while maintaining batch-to-batch reproducibility in terms of size, shape, and purity. rgnpublications.commdpi.comnih.gov The transition from milligram-scale lab batches to kilogram- or ton-scale industrial production often reveals issues with heat transfer, mixing rates, and reaction kinetics that can alter the final product's properties. nih.gov Green synthesis methods, which use non-toxic reagents and milder reaction conditions, are promising but often suffer from low yields and difficulties in controlling nanoparticle morphology, hindering their industrial adoption. hilarispublisher.com
Processing and Manufacturing: Beyond synthesis, processing the Pr₆O₁₁ material into a final product presents its own hurdles. For ceramic applications, achieving high densification of Pr₆O₁₁ is difficult due to phase changes during sintering, which can be detrimental to the final component's integrity. researchgate.net For use in catalysts, ensuring the uniform deposition and strong adhesion of Pr₆O₁₁ nanoparticles onto a support structure is critical for long-term stability and performance.
Market and Economic Factors: The commercial viability of Pr₆O₁₁ technologies is also tied to the broader rare-earth market. As a relatively abundant rare-earth element, praseodymium is less susceptible to the extreme price volatility of elements like neodymium or dysprosium, but market dynamics still play a crucial role. nanografi.com Industry is often hesitant to invest heavily in new large-scale manufacturing processes unless a significant return on investment is clear. azonano.com Therefore, researchers must not only demonstrate the superior performance of Pr₆O₁₁-based materials but also present a compelling case for their economic feasibility compared to existing technologies. Overcoming these multifaceted challenges will require interdisciplinary collaboration between chemists, materials scientists, engineers, and economists.
Q & A
Q. What are the optimal synthesis methods for obtaining phase-pure Pr₆O₁₁ with controlled crystallinity?
Pr₆O₁₁ can be synthesized via multiple methods, including calcination of praseodymium nitrate (500–1000°C), sol-gel routes using propylene oxide, and precipitation with triethylenetetramine (Trien) and PEG. The choice of method affects crystallinity and domain size (10–50 nm). For example, sol-gel methods yield cubic fluorite structures at lower temperatures (~500°C), while calcination requires higher temperatures (~800°C). Post-synthesis quenching in liquid nitrogen or vacuum storage is critical to stabilize Pr₆O₁₁ and avoid phase reversion .
Q. How does thermal treatment influence the oxygen stoichiometry and phase stability of Pr₆O₁₁?
Pr₆O₁₁ undergoes reversible phase transitions between 500°C and 1327°C, forming suboxides (PrₙO₂ₙ₋₂). Slow cooling in air stabilizes Pr₆O₁₁, while rapid quenching preserves metastable phases like Pr₇O₁₂. Oxygen mobility is exceptionally high, leading to rapid equilibration with ambient oxygen. Differential Thermal Analysis (DTA) reveals endothermic peaks at 500°C, 760°C, and 1040°C, corresponding to oxygen loss and phase changes .
Q. What analytical techniques are effective for quantifying mixed-phase compositions in Pr₆O₁₁ samples?
Rietveld refinement of XRD data combined with WD-XRF for praseodymium content and elemental analysis for oxygen provides accurate phase quantification. For surface analysis, IR spectroscopy identifies carbonate species (monodentate/bidentate) formed during CO oxidation studies .
Q. How does Pr₆O₁₁ function as a dielectric material, and what are its key parameters?
Pr₆O₁₁ has a dielectric constant ~30 (10× higher than SiO₂) and low leakage currents due to its cubic fluorite structure. Thin films deposited via pulsed-laser deposition (PLD) or sputtering show optimal performance. Stability tests under varying humidity and temperature are critical for applications in high-K gate dielectrics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported phase transition temperatures for Pr₆O₁₁?
Discrepancies arise from differences in experimental conditions (e.g., cooling rates, atmospheric O₂ partial pressure). Standardized protocols, such as in situ XRD during thermal cycling and vacuum-sealed quenching, are recommended. Comparative studies using Pr(OH)₃ and Pr₂(CO₃)₃ precursors show consistent decomposition to Pr₆O₁₁ at 1400°C, independent of starting material .
Q. What mechanisms explain the catalytic activity of Pr₆O₁₁ in CO oxidation?
Surface carbonate species (observed via IR spectroscopy) act as intermediates. Bidentate carbonates form under CO exposure, while monodentate species dominate in O₂-rich environments. Oxygen vacancies in the fluorite lattice enhance redox activity. Co-doping with Au or Na improves stability and reduces activation energy .
Q. How does oxygen non-stoichiometry in Pr₆O₁₁ affect its ionic conductivity for solid oxide fuel cells (SOFCs)?
Pr₆O₁₁ exhibits mixed ionic-electronic conductivity due to variable Pr³⁺/Pr⁴⁺ ratios. Oxygen vacancy concentration, measured via coulometric titration, peaks at 600–800°C. Doping with Ce or Zr enhances ionic mobility, achieving conductivity >0.1 S/cm at 700°C .
Q. What strategies mitigate irreversible oxygen desorption in Pr₆O₁₁ during low-temperature applications?
Encapsulation with Al₂O₃ or TiO₂ layers reduces surface hydroxylation. In situ XPS studies show that pre-annealing in inert atmospheres (Ar/N₂) stabilizes the Pr⁴⁺ state, minimizing oxygen loss below 300°C .
Methodological Recommendations
- Phase Purity Control : Use vacuum-sealed annealing and liquid nitrogen quenching to preserve metastable phases .
- Surface Passivation : Apply atomic-layer-deposited (ALD) coatings to prevent carbonate formation during catalytic studies .
- Data Validation : Cross-validate oxygen content using thermogravimetric analysis (TGA) and iodometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
